molecular formula C22H20O11 B8261623 Apigenin 7-O-methylglucuronide

Apigenin 7-O-methylglucuronide

Numéro de catalogue: B8261623
Poids moléculaire: 460.4 g/mol
Clé InChI: XXKIWCKZQFBXIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Apigenin 7-O-methylglucuronide has been reported in Origanum vulgare, Dodecadenia grandiflora, and Erigeron annuus with data available.

Propriétés

IUPAC Name

methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIWCKZQFBXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activities of Apigenin 7-O-methylglucuronide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities of Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid, for researchers, scientists, and professionals in drug development. This document synthesizes current scientific findings on its anti-inflammatory, anticancer, antioxidant, and potential neuroprotective properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Executive Summary

This compound, a derivative of the flavone (B191248) apigenin, has demonstrated a range of significant biological activities in preclinical studies. This document outlines its potent anti-inflammatory effects through the modulation of key signaling pathways, its cytotoxic activity against cancer cell lines, its capacity as an antioxidant, and the current understanding of its neuroprotective potential. The information is presented to facilitate further research and development of this compound for therapeutic applications. For clarity in this guide, "this compound" is used interchangeably with its more structurally descriptive name, "Apigenin-7-O-β-D-glucuronide methyl ester," as they refer to the same chemical entity.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it has been shown to dose-dependently suppress the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α)[1]. This inhibition extends to the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways[1][2]. The compound has been observed to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which in turn decreases the translocation of c-Jun into the nucleus and subsequently reduces AP-1-mediated luciferase activity[1].

Diagram of the Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway Activates AP1 AP-1 (c-Jun) MAPK_pathway->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Upregulates Transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α) Inflammatory_Genes->Inflammatory_Mediators Leads to Production A7M This compound A7M->MAPK_pathway Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity
ParameterCell LineConcentrationInhibitionReference
NO Production RAW 264.7Dose-dependentSignificant[1]
PGE2 Production RAW 264.7Dose-dependentSignificant[1]
TNF-α Production RAW 264.7Dose-dependentSignificant[1]
iNOS mRNA Expression RAW 264.7Dose-dependentSignificant[1]
COX-2 mRNA Expression RAW 264.7Dose-dependentSignificant[1]
5-LOX Activity In vitroIC50: Not specifiedDose-dependent[3]
COX-2 Activity In vitroIC50: Not specifiedDose-dependent[3]
Experimental Protocols

2.3.1 Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement: The production of NO is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

2.3.2 Cytokine (TNF-α, PGE2) Measurement by ELISA

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with this compound and LPS as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and PGE2 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

2.3.3 Gene Expression Analysis by RT-PCR

  • Cell Culture and Treatment: RAW 264.7 cells are treated with the compound and LPS.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification of iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) using specific primers.

  • Analysis: The PCR products are analyzed by agarose (B213101) gel electrophoresis, and the band intensities are quantified to determine the relative mRNA expression levels.

Anticancer Activity

This compound has demonstrated cytotoxic effects against human breast cancer cells (MCF-7) in a dose-dependent manner[4][5].

Quantitative Data: Anticancer Activity
ParameterCell LineIC50 ValueConcentration RangeEffectReference
Cell Viability MCF-740.17 µg/mL1 - 100 µg/mLDose-dependent decrease[4][5]
COX-2 mRNA Expression MCF-7Not specified50 and 100 µg/mL-2.5 and -10.31 fold decrease, respectively[5]
Experimental Protocols

3.2.1 Cell Viability (MTT) Assay in MCF-7 Cells

  • Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations (e.g., 1, 5, 10, 50, and 100 µg/mL) of this compound for 48-72 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals formed are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

3.2.2 COX-2 Gene Expression Analysis in MCF-7 Cells

The protocol for gene expression analysis is similar to that described for RAW 264.7 cells (Section 2.3.3), with MCF-7 cells being used instead.

Diagram of the Experimental Workflow for Anticancer Activity

G cluster_0 In Vitro Anticancer Assay culture Culture MCF-7 Cells treat Treat with Apigenin 7-O-methylglucuronide culture->treat viability MTT Assay for Cell Viability treat->viability gene_expression RT-PCR for COX-2 Expression treat->gene_expression data_analysis Data Analysis viability->data_analysis gene_expression->data_analysis

Caption: Workflow for assessing anticancer effects.

Antioxidant Activity

This compound has been shown to possess free radical scavenging activity, a key indicator of antioxidant potential[6].

Quantitative Data: Antioxidant Activity
AssayIC50 ValueConcentration RangeEffectReference
DPPH Radical Scavenging 36.38 µg/mL25 - 100 µg/mL83.26% scavenging at 100 µg/mL[6]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Neuroprotective Activity

Currently, there is limited direct evidence for the neuroprotective effects of this compound. However, its parent compound, apigenin, and other glycoside derivatives have demonstrated neuroprotective properties in various in vitro models, including human neuroblastoma SH-SY5Y cells. These related compounds have been shown to protect against oxidative stress-induced neuronal apoptosis by scavenging free radicals, inhibiting ROS generation, and modulating apoptosis-related proteins. Further research is warranted to specifically elucidate the neuroprotective potential of this compound.

Conclusion

This compound is a promising bioactive compound with well-documented anti-inflammatory and anticancer properties, underpinned by its ability to modulate key cellular signaling pathways. Its antioxidant capacity further contributes to its therapeutic potential. While direct evidence for its neuroprotective effects is still emerging, the activities of its parent compound suggest this is a valuable area for future investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for the scientific community to advance the study and potential application of this compound in human health.

References

A Technical Guide to the Natural Sources and Isolation of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant signaling pathways of Apigenin 7-O-methylglucuronide. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a flavonoid that has been identified in several plant species. The primary documented natural sources include:

  • Manilkara zapota (Sapodilla): The leaves of this tropical evergreen tree are a significant source of this compound.[1][2]

  • Thymus serpyllum (Wild Thyme): This herb is another known source of the compound.[3]

  • Origanum vulgare (Oregano): This common culinary herb has been reported to contain this compound.[4]

  • Dodecadenia grandiflora: This plant species is also a reported source.[4]

  • Erigeron annuus (Annual Fleabane): This plant has been identified as containing this compound.[4]

  • Juglans sigillata (Iron Walnut): The fruit husks of this tree contain Apigenin 7-O-β-D-glucuronide, a closely related compound.[1][5]

While several sources have been identified, quantitative yield data for this compound is not extensively reported in the available literature. However, a study on Manilkara zapota leaves indicated a total methanolic extract yield of 8.4%, from which the compound was subsequently isolated.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a detailed protocol based on the successful isolation from Manilkara zapota leaves.

Table 1: Quantitative Data on Extract Yield from Manilkara zapota
Plant MaterialExtraction SolventExtract Yield (%)
Manilkara zapota LeavesMethanol (B129727)8.4
Experimental Protocol: Isolation of this compound from Manilkara zapota Leaves

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Manilkara zapota.
  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
  • Air-dry the leaves in the shade for several days until they are brittle.
  • Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered leaf material in methanol at room temperature for 72 hours. The ratio of plant material to solvent should be sufficient to ensure complete immersion (e.g., 1:10 w/v).
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

3. Fractionation of the Crude Extract:

  • Suspend the crude methanolic extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
  • Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC). The ethyl acetate fraction is often enriched with flavonoids like this compound.

4. Column Chromatographic Purification:

  • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
  • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, followed by ethyl acetate:methanol.
  • Collect the fractions and monitor them by TLC. Combine the fractions that show a similar TLC profile and contain the compound of interest.

5. Further Purification by Preparative HPLC:

  • For final purification, subject the semi-purified fraction to preparative High-Performance Liquid Chromatography (HPLC).
  • Use a C18 column with a mobile phase consisting of a gradient of methanol and water (with or without a small percentage of acid like formic acid to improve peak shape).
  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm) and collect the peak corresponding to this compound.

6. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as:
  • UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavone (B191248) skeleton.
  • FT-IR Spectroscopy: To identify the functional groups present.
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): For the complete structural elucidation.

Experimental Workflow for Isolation and Purification

experimental_workflow start Plant Material (e.g., Manilkara zapota leaves) extraction Solvent Extraction (e.g., Methanol) start->extraction fractionation Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, n-Butanol) extraction->fractionation column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc structure_elucidation Structure Elucidation (NMR, MS, etc.) prep_hplc->structure_elucidation end Pure this compound structure_elucidation->end

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways

The biological activities of this compound and its close analogs are mediated through various signaling pathways. The anti-inflammatory effects, in particular, have been a subject of investigation.

Anti-inflammatory Signaling Pathway

Apigenin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] Apigenin 7-O-β-D-glucuronide, a closely related compound, has been demonstrated to inhibit the activation of Activator Protein-1 (AP-1) and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

anti_inflammatory_pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 activates erk ERK tlr4->erk activates jnk JNK tlr4->jnk activates apigenin This compound apigenin->p38 inhibits apigenin->erk inhibits apigenin->jnk inhibits ap1 AP-1 p38->ap1 erk->ap1 jnk->ap1 inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) ap1->inflammatory_genes promotes inflammation Inflammation inflammatory_genes->inflammation

Caption: Inhibition of the MAPK/AP-1 signaling pathway by this compound.

Potential Beta1-Integrin Mediated Signaling

There is evidence to suggest that the effects of this compound on collagen synthesis may be mediated through beta1-integrin signaling.[3] While the precise downstream cascade for this specific compound is not fully elucidated, beta1-integrin signaling generally involves the activation of focal adhesion kinase (FAK) and subsequent downstream pathways that can influence cell proliferation, survival, and matrix protein synthesis.

beta1_integrin_pathway apigenin This compound beta1_integrin Beta1-Integrin apigenin->beta1_integrin modulates fak FAK beta1_integrin->fak activates downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) fak->downstream cellular_response Cellular Responses (e.g., Collagen Synthesis Normalization) downstream->cellular_response

Caption: Proposed modulation of the Beta1-Integrin signaling pathway.

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation is warranted to quantify the yields of this compound from various natural sources and to fully elucidate its mechanisms of action through different signaling pathways.

References

An In-depth Technical Guide to Apigenin 7-O-methylglucuronide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-methylglucuronide, a methylated derivative of the naturally occurring flavonoid apigenin 7-O-glucuronide, is a compound of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and characterization, alongside insights into its synthesis and relevant biological assays, are presented. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Identification

Apigenin 7-O-methylglucuronide is structurally characterized by an apigenin backbone, which is a flavone, linked at the 7-hydroxyl position to a methyl ester of glucuronic acid via an O-glycosidic bond.

IUPAC Name: methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate

Molecular Formula: C₂₂H₂₀O₁₁

Canonical SMILES: COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O

InChI Key: XXKIWCKZQFBXIR-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 460.4 g/mol PubChem
Exact Mass 460.10056145PubChem
XLogP3 1.4PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 11PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 183 ŲECHEMI
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.ChemFaces[1]

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery.

Anti-inflammatory Activity

Apigenin 7-O-β-D-glucuronide, a closely related compound, has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is mediated through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically by decreasing the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK).[4][5]

MAPK_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38_ERK p38 & ERK Phosphorylation TLR4->p38_ERK cJun c-Jun Translocation p38_ERK->cJun AP1 AP-1 Activation cJun->AP1 Inflammation Pro-inflammatory Cytokine Production (TNF-α, PGE2, NO) AP1->Inflammation A7MG Apigenin 7-O- methylglucuronide A7MG->p38_ERK Inhibits

Figure 1: Inhibition of the MAPK/AP-1 signaling pathway.
Anti-cancer Activity

Apigenin 7-O-β-D-glucuronide methyl ester has demonstrated dose-dependent cytotoxic effects against MCF-7 breast cancer cell lines, with a significant IC₅₀ value of 40.17 µg/ml.[2][6][7] While the precise mechanism for the methylated glucuronide is still under investigation, the parent compound apigenin and its other glycosides are known to modulate several signaling pathways implicated in cancer, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[8]

Effects on Osteogenesis Imperfecta

In in vitro studies using fibroblasts from patients with osteogenesis imperfecta (OI) type I, this compound was found to normalize type I collagen synthesis.[1] This effect is suggested to be mediated through beta1-integrin signaling.[1][9] Unlike other flavonoids tested, it did not adversely affect glycosaminoglycan (GAG) levels, making it a potential candidate for further research in OI pharmacotherapy.[1][9]

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is not extensively available. However, studies on apigenin and its other glycosides can provide some general insights. Apigenin generally exhibits low oral bioavailability due to poor water solubility and extensive first-pass metabolism, primarily through glucuronidation and sulfation.[7][10][11] The glycosidic form, however, may have improved bioavailability compared to the aglycone.[7] Ingested apigenin glycosides are metabolized by intestinal microbiota and are absorbed in both the small and large intestines.[8] Studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that apigenin can be transported across the intestinal barrier, though it is also subject to efflux.[2] During this transport, apigenin is metabolized into glucuronidated forms.[2]

Experimental Protocols

Isolation of Apigenin 7-O-β-D-glucuronide methyl ester from Manilkara zapota Leaves

The following is a generalized workflow for the isolation and characterization of Apigenin 7-O-β-D-glucuronide methyl ester based on published methods.

Isolation_Workflow Start Dried & Powdered Manilkara zapota Leaves Extraction Extraction with Ethyl Acetate Start->Extraction Fractionation Silica (B1680970) Gel Column Chromatography Extraction->Fractionation Bioassay Activity Guided Fractionation (e.g., sPLA2 inhibition assay) Fractionation->Bioassay ActiveFraction Identification of Active Fraction Bioassay->ActiveFraction Purification Preparative HPLC ActiveFraction->Purification Characterization Structural Elucidation: - TLC - FT-IR - LC-MS - 1H & 13C NMR Purification->Characterization FinalProduct Apigenin 7-O-β-D-glucuronide methyl ester Characterization->FinalProduct

Figure 2: General workflow for isolation and characterization.

Protocol Details:

  • Extraction: Powdered, dried leaves of Manilkara zapota are extracted with ethyl acetate. The resulting extract is concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane (B92381) to methanol) to separate compounds based on polarity.

  • Activity-Guided Fractionation: The collected fractions are screened for a specific biological activity, for instance, inhibition of secretory phospholipase A2 (sPLA2).

  • Purification: The most active fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

    • Thin-Layer Chromatography (TLC): To check the purity and determine the Rf value.

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure.

Chemical Synthesis of Flavonoid Glucuronides
  • Protection of Hydroxyl Groups: The hydroxyl groups on the apigenin backbone that are not to be glucuronidated are protected using suitable protecting groups (e.g., acetyl, benzyl). This ensures regioselectivity.

  • Glycosylation: The protected apigenin is reacted with a glucuronyl donor, such as a protected glucuronic acid bromide or trichloroacetimidate, in the presence of a promoter (e.g., silver salt, Lewis acid).

  • Deprotection: The protecting groups on the flavonoid backbone and the glucuronic acid moiety are removed to yield the final product. This may involve a combination of chemical and enzymatic deprotection steps.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Conclusion

This compound is a promising flavonoid derivative with demonstrated anti-inflammatory and anti-cancer properties in vitro. Its unique mode of action, particularly its influence on the MAPK/AP-1 and beta1-integrin signaling pathways, warrants further investigation. While more research is needed to fully elucidate its pharmacokinetic profile and in vivo efficacy, this technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing natural product derivative. Future studies should focus on developing efficient and scalable synthesis methods, conducting comprehensive ADME studies, and exploring its efficacy in various preclinical disease models.

References

The Biosynthesis of Apigenin 7-O-methylglucuronide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Apigenin (B1666066) 7-O-methylglucuronide, a modified flavonoid with potential therapeutic applications. This document details the enzymatic reactions, key enzymes, quantitative data, and experimental protocols relevant to its formation in plants.

Introduction

Apigenin, a widely distributed plant flavone, is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic potential is often limited by poor bioavailability. Modifications such as glucuronidation and methylation can enhance its solubility, stability, and biological activity. Apigenin 7-O-methylglucuronide is a derivative that incorporates both of these modifications, making its biosynthetic pathway a subject of significant interest for synthetic biology and drug development.

The biosynthesis of this compound from the precursor apigenin is a multi-step enzymatic process. Evidence suggests two primary potential pathways involving the sequential actions of UDP-glucuronosyltransferases (UGTs) and O-methyltransferases (OMTs).

Proposed Biosynthetic Pathways

Two plausible enzymatic routes are proposed for the conversion of apigenin to this compound in plants.

Pathway 1: Glucuronidation followed by Methylation

In this pathway, the first step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of apigenin, catalyzed by a UDP-glucuronosyltransferase (UGT). The resulting intermediate, apigenin-7-O-glucuronide, is then methylated at the glucuronic acid moiety by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Pathway 2: Methylation followed by Glucuronidation

Alternatively, apigenin can first be methylated at the 7-hydroxyl group by an OMT to form genkwanin (B190353) (apigenin 7-O-methyl ether). Subsequently, a UGT catalyzes the transfer of glucuronic acid to one of the remaining hydroxyl groups of genkwanin. Studies on human microsomes have demonstrated the glucuronidation of genkwanin, suggesting this pathway's feasibility[1][2].

Below are graphical representations of these proposed pathways.

Apigenin Biosynthesis Pathway 1 Apigenin Apigenin Apigenin_Glucuronide Apigenin 7-O-glucuronide Apigenin->Apigenin_Glucuronide UDP-glucuronosyltransferase (UGT) UDP-glucuronic acid Final_Product This compound Apigenin_Glucuronide->Final_Product O-methyltransferase (OMT) S-adenosyl-L-methionine

Caption: Proposed Biosynthesis Pathway 1 for this compound.

Apigenin Biosynthesis Pathway 2 Apigenin Apigenin Genkwanin Genkwanin (Apigenin 7-O-methyl ether) Apigenin->Genkwanin O-methyltransferase (OMT) S-adenosyl-L-methionine Final_Product This compound Genkwanin->Final_Product UDP-glucuronosyltransferase (UGT) UDP-glucuronic acid UGT Assay Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep_Mix Prepare Reaction Mix (Buffer, MgCl2, Alamethicin) Add_Microsomes Add Microsomes Prep_Mix->Add_Microsomes Add_Substrate Add Substrate (Apigenin or Genkwanin) Add_Microsomes->Add_Substrate Pre_Incubate Pre-incubate at 37°C Add_Substrate->Pre_Incubate Start_Reaction Initiate with UDPGA Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate with Acetonitrile Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC Analyze by HPLC Centrifuge->HPLC OMT Assay Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep_Mix Prepare Reaction Mix (Buffer) Add_Substrate Add Substrate (Apigenin or Apigenin Glycoside) Prep_Mix->Add_Substrate Add_Enzyme Add Purified OMT Add_Substrate->Add_Enzyme Start_Reaction Initiate with SAM Add_Enzyme->Start_Reaction Incubate Incubate at 30-37°C Start_Reaction->Incubate Stop_Reaction Terminate with Methanol Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC Analyze by HPLC Centrifuge->HPLC

References

Apigenin 7-O-methylglucuronide CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Apigenin (B1666066) 7-O-methylglucuronide

This technical guide provides a comprehensive overview of Apigenin 7-O-methylglucuronide, a flavonoid of interest for its potential therapeutic applications, particularly in the context of genetic disorders affecting collagen synthesis.

PropertyValueSource
CAS Number 53538-13-9[1]
Molecular Formula C22H20O11[1]
Molecular Weight 460.4 g/mol [1]
IUPAC Name methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate[1]

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity, most notably in the context of Osteogenesis Imperfecta (OI) type I . Research indicates that this compound can normalize the diminished type I collagen biosynthesis characteristic of this genetic disorder. This effect is achieved without impacting overall protein synthesis, suggesting a specific mechanism of action. The therapeutic potential of this compound is linked to its ability to stimulate prolidase activity, an enzyme crucial for the final stage of collagen degradation and recycling of proline, which is essential for collagen biosynthesis.

The mechanism underlying the normalization of collagen synthesis by this compound in OI cells is believed to be mediated through β1-integrin signaling .

Experimental Protocols

This section details the key experimental methodologies for the investigation of this compound's biological effects.

Chemical Synthesis of this compound

While a detailed, publicly available step-by-step synthesis protocol for this compound is not readily found, a general strategy for the synthesis of flavonoid glucuronides can be adapted. This typically involves a multi-step process:

  • Protection of Hydroxyl Groups: The hydroxyl groups of apigenin, other than the 7-OH group, are protected using suitable protecting groups to ensure regioselectivity.

  • Glycosylation: The protected apigenin is then reacted with a methyl-protected glucuronic acid donor, often an activated species like a trichloroacetimidate, in the presence of a suitable catalyst.

  • Deprotection: The protecting groups on the flavonoid backbone and the glucuronic acid moiety are removed under specific conditions to yield the final product.

  • Purification: The synthesized this compound is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Confirmation: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

Culture of Osteogenesis Imperfecta (OI) Type I Fibroblasts
  • Cell Source: Skin fibroblasts are obtained from patients diagnosed with Osteogenesis Imperfecta type I.

  • Culture Medium: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and L-glutamine.

  • Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Quantification of Type I Collagen Synthesis
  • Cell Seeding: OI type I fibroblasts are seeded in culture plates at a predetermined density.

  • Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is included.

  • Metabolic Labeling (Optional): To quantify newly synthesized collagen, cells can be incubated with a radiolabeled amino acid, such as [³H]-proline.

  • Sample Collection: After the treatment period, both the cell culture medium and the cell lysate are collected.

  • Collagen Quantification:

    • ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) specific for human type I collagen can be used to measure the amount of collagen in the medium and cell lysate.[2]

    • Western Blot: Denatured protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the α1 chain of type I collagen.[3] A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.

    • Hydroxyproline (B1673980) Assay: As hydroxyproline is almost exclusive to collagen, its quantification in hydrolyzed samples provides an estimate of total collagen content.

Prolidase Activity Assay
  • Cell Lysate Preparation: Fibroblasts are harvested, washed, and lysed to release intracellular enzymes.

  • Assay Principle: Prolidase activity is determined by measuring the rate of hydrolysis of a specific substrate, typically glycyl-L-proline. The released L-proline is then quantified.

  • Reaction Mixture: The cell lysate is incubated with a reaction buffer containing glycyl-L-proline and MnCl₂, as manganese ions are required for prolidase activity.

  • Proline Quantification: The amount of L-proline released is measured using a colorimetric method, for example, with ninhydrin, which produces a colored product that can be quantified spectrophotometrically at 515 nm.[4][5]

  • Calculation: Prolidase activity is typically expressed as nanomoles of proline released per minute per milligram of protein.

Analysis of β1-Integrin Signaling Pathway
  • Protein Extraction: Following treatment with this compound, total protein is extracted from the OI type I fibroblasts.

  • Western Blot Analysis:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for β1-integrin. To investigate downstream signaling, antibodies against phosphorylated forms of key signaling proteins (e.g., FAK, ERK) can also be used.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry is used to quantify the relative protein expression levels, which are often normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G cluster_0 Cellular Response to this compound in OI Type I Fibroblasts Apigenin This compound Beta1Integrin β1-Integrin Receptor Apigenin->Beta1Integrin Activates SignalingCascade Intracellular Signaling Cascade Beta1Integrin->SignalingCascade Prolidase Prolidase Activity SignalingCascade->Prolidase Increases CollagenSynthesis Normalized Type I Collagen Synthesis Prolidase->CollagenSynthesis Contributes to

Proposed signaling pathway of this compound.

G cluster_1 Experimental Workflow for Collagen Synthesis Quantification Start Culture OI Type I Fibroblasts Treatment Treat with Apigenin 7-O-methylglucuronide Start->Treatment Collection Collect Medium and Cell Lysate Treatment->Collection Quantification Quantify Type I Collagen (ELISA or Western Blot) Collection->Quantification Analysis Data Analysis Quantification->Analysis

Workflow for quantifying collagen synthesis.

G cluster_2 Workflow for Prolidase Activity Assay Start Culture and Treat Fibroblasts Lysate Prepare Cell Lysate Start->Lysate Assay Incubate Lysate with Glycyl-L-proline Lysate->Assay Measure Measure Released Proline (Colorimetric Method) Assay->Measure Calculate Calculate Prolidase Activity Measure->Calculate

Workflow for prolidase activity assay.

References

Apigenin 7-O-methylglucuronide: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066), a widely studied flavonoid, exhibits numerous pharmacological activities. However, its poor aqueous solubility often limits its therapeutic potential. Glycosylation, a common modification, can significantly alter the physicochemical properties of flavonoids. This technical guide focuses on a specific derivative, Apigenin 7-O-methylglucuronide, providing a comprehensive overview of its solubility in various solvents and its stability profile. Due to the limited availability of direct quantitative data for this specific compound, this guide also incorporates data from its close structural analogs, Apigenin 7-O-glucuronide and the aglycone, Apigenin, to provide a broader understanding. This document also outlines relevant experimental protocols and explores the pertinent biological signaling pathways associated with the parent compound, apigenin.

Introduction

This compound is a derivative of the naturally occurring flavone, apigenin. The addition of a methylglucuronide moiety at the 7-hydroxyl position can influence its solubility, stability, and pharmacokinetic profile. Understanding these properties is crucial for its application in research and drug development. While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, qualitative information from chemical suppliers and data from closely related compounds provide valuable insights.

Solubility Profile

Qualitative solubility information for this compound indicates its solubility in a range of organic solvents. The following table summarizes the available qualitative data. For comparative purposes, quantitative solubility data for the parent compound, apigenin, is also provided.

Table 1: Solubility of this compound and Apigenin in Various Solvents

SolventThis compound SolubilityApigenin Solubility (Mole Fraction, xe at 318.2 K)[1]
ChloroformSoluble[2][3]-
DichloromethaneSoluble[2][3]-
Ethyl AcetateSoluble[2][3]4.46 x 10-4
Dimethyl Sulfoxide (DMSO)Soluble[2][3]4.18 x 10-1
AcetoneSoluble[2][3]-
PyridineSoluble-
MethanolSoluble2.96 x 10-4
EthanolSoluble4.86 x 10-4
WaterInsoluble (predicted)[4]3.08 x 10-6

Note: The solubility of this compound is based on qualitative data from chemical suppliers. Quantitative data is not currently available. The solubility of apigenin is provided for reference.

Stability Profile

Direct stability studies on this compound are limited. However, studies on its close analogs, such as acylated derivatives of apigenin 7-O-glucoside, reveal that these compounds can be unstable and their degradation is dependent on temperature, pH, and the solvent used for extraction and storage[5].

A study on the stability of apigenin and luteolin (B72000) demonstrated that higher temperatures (37°C vs. 20°C) and the presence of Fe2+/Cu2+ ions increased the degradation rate of these flavonoids[6]. It is plausible that this compound would exhibit similar sensitivities.

Table 2: Factors Influencing the Stability of Apigenin and its Glycosides (Inferred for this compound)

FactorEffect on StabilityReference
Temperature Higher temperatures accelerate degradation.[6][6]
pH Degradation is pH-dependent; acylated glucosides are unstable.[5][5]
Metal Ions (Fe2+, Cu2+) Presence of these ions can increase the rate of degradation.[6][6]
Solvent The choice of solvent can impact the stability of related compounds.[5][5]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound can be adapted from established methods for flavonoids.

Solubility Determination: Static Equilibrium Method

A common method for determining the solubility of flavonoids is the static equilibrium method followed by quantification using High-Performance Liquid Chromatography (HPLC)[1].

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Excess compound added to solvent prep2 Vial sealed and vortexed prep1->prep2 equil Shaking at constant temperature until equilibrium prep2->equil analysis1 Centrifugation equil->analysis1 analysis2 Supernatant collected and diluted analysis1->analysis2 analysis3 Quantification by HPLC analysis2->analysis3

Fig. 1: Workflow for Solubility Determination.
Stability Assessment: Stress Testing

Stability testing often involves subjecting the compound to various stress conditions and monitoring its degradation over time, typically using a stability-indicating HPLC method.

G cluster_conditions Stress Conditions cluster_sampling Sampling and Analysis start Prepare stock solution of this compound temp Temperature Stress (e.g., 40°C, 60°C, 80°C) ph pH Stress (Acidic, Neutral, Basic buffers) light Photolytic Stress (Exposure to UV/Vis light) oxidation Oxidative Stress (e.g., H2O2) sampling Collect samples at defined time points temp->sampling ph->sampling light->sampling oxidation->sampling hplc Analyze by stability-indicating HPLC method sampling->hplc degradation Quantify parent compound and identify degradation products hplc->degradation

Fig. 2: Workflow for Stability Stress Testing.

Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, it is widely accepted that flavonoid glycosides often act as prodrugs, being hydrolyzed to their aglycone form (apigenin) in vivo to exert their biological effects. Apigenin is known to modulate a multitude of signaling pathways implicated in various diseases, particularly cancer.

Key signaling pathways modulated by apigenin include:

  • PI3K/Akt/mTOR Pathway: Apigenin can inhibit this critical cell survival and proliferation pathway.

  • MAPK/ERK Pathway: It has been shown to suppress the proliferative signals mediated by this pathway.

  • NF-κB Signaling: Apigenin can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.

  • Wnt/β-catenin Pathway: It can interfere with this pathway, which is often dysregulated in cancer.

  • STAT3 Signaling: Apigenin can inhibit the activation of STAT3, a transcription factor involved in cell growth and apoptosis.

G cluster_pathways Key Signaling Pathways Modulated by Apigenin cluster_outcomes Cellular Outcomes apigenin Apigenin pi3k PI3K/Akt/mTOR apigenin->pi3k mapk MAPK/ERK apigenin->mapk nfkb NF-κB apigenin->nfkb wnt Wnt/β-catenin apigenin->wnt stat3 STAT3 apigenin->stat3 apoptosis Induction of Apoptosis pi3k->apoptosis proliferation Inhibition of Proliferation pi3k->proliferation mapk->proliferation nfkb->apoptosis inflammation Anti-inflammatory Effects nfkb->inflammation wnt->proliferation stat3->proliferation angiogenesis Inhibition of Angiogenesis stat3->angiogenesis

Fig. 3: Overview of Signaling Pathways Modulated by Apigenin.

Conclusion

This compound is a compound of interest for which detailed public data on solubility and stability remains limited. Qualitative data suggests its solubility in several organic solvents, while its stability is likely influenced by factors such as temperature, pH, and the presence of metal ions, similar to its parent compound and related glycosides. The experimental protocols and signaling pathway information presented in this guide, largely based on data from apigenin, provide a solid foundation for researchers and drug development professionals working with this and similar flavonoid derivatives. Further research is warranted to establish the quantitative solubility and a comprehensive stability profile of this compound to fully unlock its therapeutic potential.

References

In Vitro vs. In Vivo Effects of Apigenin 7-O-Glucuronide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin (B1666066), a widely distributed plant flavonoid, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its bioavailability is often limited. In the body, apigenin is frequently metabolized into more water-soluble forms, such as glucuronides. Apigenin 7-O-glucuronide and its derivatives, like the methyl ester, are major metabolites that have been isolated from various natural sources and are subjects of research to understand their pharmacological activities.[3][4] This technical guide provides an in-depth comparison of the in vitro and in vivo effects of Apigenin 7-O-glucuronide and its methyl ester derivative, focusing on its anti-inflammatory and cytotoxic activities. We present quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support researchers and drug development professionals.

Data Presentation: Quantitative Effects

The biological activities of Apigenin 7-O-glucuronide derivatives have been quantified in various experimental models. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: Summary of In Vitro Effects of Apigenin 7-O-Glucuronide Derivatives

Experimental ModelCompoundParameter MeasuredEffect ObservedQuantitative DataCitation
LPS-stimulated RAW 264.7 MacrophagesApigenin-7-O-β-D-glucuronide (AG)Nitric Oxide (NO) ProductionDose-dependent inhibitionSignificant reduction[3]
LPS-stimulated RAW 264.7 MacrophagesApigenin-7-O-β-D-glucuronide (AG)Prostaglandin E2 (PGE2) ReleaseDose-dependent inhibitionSignificant reduction[3]
LPS-stimulated RAW 264.7 MacrophagesApigenin-7-O-β-D-glucuronide (AG)Tumor Necrosis Factor-α (TNF-α) ReleaseDose-dependent inhibitionSignificant reduction[3]
LPS-stimulated RAW 264.7 MacrophagesApigenin-7-O-β-D-glucuronide (AG)iNOS, COX-2, TNF-α mRNA ExpressionSuppressionSignificant reduction[3]
LPS-stimulated RAW 264.7 MacrophagesApigenin-7-O-β-D-glucuronide methyl esterInterleukin-1β (IL-1β) ProductionDose-dependent inhibitionSignificant reduction at 50 & 100 µg/ml[5]
MCF-7 Breast Cancer CellsApigenin-7-O-β-D-glucuronide methyl esterCell ViabilityDose-dependent cytotoxicityIC50: 40.17 µg/ml[6][7]
MCF-7 Breast Cancer CellsApigenin-7-O-β-D-glucuronide methyl esterCOX-2 mRNA Gene ExpressionDownregulation-10.31 fold change at 100 µg/ml[8]

Table 2: Summary of In Vivo Effects of Apigenin 7-O-Glucuronide

Animal ModelCompoundCondition StudiedKey FindingsCitation
MiceApigenin-7-O-β-D-glucuronide (AG)LPS-induced endotoxin (B1171834) shockProtected mice from lethality by inhibiting pro-inflammatory cytokine production.[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Apigenin 7-O-glucuronide are primarily mediated through the modulation of key signaling cascades. The diagrams below illustrate the molecular mechanism and a typical experimental approach for its investigation.

G cluster_0 Cellular Response to LPS cluster_1 Inhibitory Action LPS LPS MAPK MAPK Activation (p38, ERK) LPS->MAPK stimulates AP1 AP-1 Activation (c-Jun translocation) MAPK->AP1 phosphorylates Gene Gene Expression (iNOS, COX-2, TNF-α) AP1->Gene activates Cytokines Inflammatory Mediators (NO, PGE2, TNF-α) Gene->Cytokines leads to production of AG Apigenin 7-O-glucuronide AG->MAPK Inhibits phosphorylation

Caption: Anti-inflammatory signaling pathway of Apigenin 7-O-glucuronide.[3]

G start Start: In Vitro Experiment cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture treatment 2. Treatment - LPS Stimulation - Apigenin Derivative Co-treatment cell_culture->treatment incubation 3. Incubation Period treatment->incubation supernatant 4a. Collect Supernatant incubation->supernatant cell_lysate 4b. Collect Cell Lysate incubation->cell_lysate elisa 5a. Analysis of Secreted Proteins (ELISA for NO, PGE2, TNF-α) supernatant->elisa western_rtpcr 5b. Analysis of Intracellular Components - Western Blot (p-ERK, p-p38) - RT-PCR (iNOS, COX-2 mRNA) cell_lysate->western_rtpcr end End: Data Analysis elisa->end western_rtpcr->end

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies employed in the cited studies to investigate the effects of Apigenin 7-O-glucuronide derivatives.

In Vitro Anti-inflammatory Assays
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Treatment: Cells are pre-treated with various concentrations of Apigenin 7-O-β-D-glucuronide for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.[3]

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at 540 nm.[3]

  • Prostaglandin E2 (PGE2) and Cytokine Immunoassays: The levels of PGE2, TNF-α, and IL-1β in the cell culture medium are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][9]

  • RNA Isolation and RT-PCR: Total RNA is extracted from the cells using a reagent like TRIzol. The RNA is then reverse-transcribed to cDNA. Quantitative real-time PCR (RT-PCR) is performed to measure the mRNA expression levels of target genes such as iNOS, COX-2, and TNF-α. Gene expression is typically normalized to a housekeeping gene like β-actin.[3][8]

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p38, phospho-p38, ERK, phospho-ERK, c-Jun). After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

In Vitro Cytotoxicity Assay
  • Cell Culture: Human breast cancer cells (MCF-7) are maintained in appropriate media and conditions.[6]

  • Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations (e.g., 1 to 100 µg/ml) of Apigenin-7-O-β-D-glucuronide methyl ester for a defined period (e.g., 24 hours).[6] Subsequently, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent like DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[6][7]

In Vivo Anti-inflammatory Model
  • Animal Model: Male BALB/c mice are used for the LPS-induced endotoxin shock model.[3]

  • Treatment Protocol: Mice are administered Apigenin 7-O-β-D-glucuronide (e.g., via intraperitoneal injection) one hour prior to being challenged with a lethal dose of LPS.[3]

  • Outcome Measurement: The survival rate of the mice is monitored over a period of time. Blood samples can also be collected to measure serum levels of pro-inflammatory cytokines like TNF-α.[3]

Discussion: Comparing In Vitro and In Vivo Findings

The experimental evidence demonstrates a strong correlation between the in vitro and in vivo anti-inflammatory activities of Apigenin 7-O-β-D-glucuronide.

  • In Vitro Foundation: The studies on RAW 264.7 macrophages clearly establish the molecular basis for the compound's anti-inflammatory effects. It dose-dependently suppresses the production of key inflammatory mediators (NO, PGE2, TNF-α) by inhibiting the expression of their synthesizing enzymes (iNOS, COX-2).[3] The mechanism was further elucidated to involve the inactivation of the MAPK (p38, ERK) and AP-1 (c-Jun) signaling pathways, which are critical transcription factors for inflammatory gene expression.[3]

  • In Vivo Validation: The in vivo study on LPS-induced endotoxin shock in mice provides a powerful validation of the in vitro findings.[3] Endotoxin shock is a systemic inflammatory response syndrome driven by an overwhelming release of pro-inflammatory cytokines, often called a "cytokine storm." By protecting mice from LPS-induced lethality and reducing systemic pro-inflammatory cytokine levels, the in vivo results confirm that the mechanistic actions observed in cultured cells translate to a protective effect in a whole organism.[3]

  • Cytotoxicity: The in vitro studies on MCF-7 breast cancer cells reveal another facet of the biological activity of the apigenin glucuronide derivative, demonstrating its potential as a cytotoxic agent against cancer cells with a defined IC50.[6][7] This effect is linked to the downregulation of COX-2, an enzyme often overexpressed in tumors and associated with inflammation and cancer progression.[8] Further in vivo studies would be required to determine if this cytotoxic effect translates to tumor reduction in animal models.

Conclusion

Apigenin 7-O-glucuronide and its methyl ester derivative exhibit potent and consistent biological effects across both in vitro and in vivo models. The in vitro data provide a clear mechanistic framework, demonstrating that these compounds inhibit inflammatory responses by downregulating the MAPK/AP-1 signaling axis. This mechanism is directly corroborated by in vivo evidence showing protection against systemic inflammation. Furthermore, in vitro studies indicate a promising cytotoxic potential against cancer cells. This body of evidence strongly supports the potential of Apigenin 7-O-glucuronide derivatives as therapeutic agents for inflammatory diseases and potentially as a complementary agent in cancer therapy, warranting further investigation in preclinical and clinical settings.

References

An In-Depth Technical Guide to the Mechanism of Action of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin 7-O-methylglucuronide is a flavonoid glycoside, a derivative of the well-studied flavone (B191248) apigenin. Emerging research has identified its distinct pharmacological activities, positioning it as a molecule of interest for therapeutic development. This document provides a comprehensive overview of the known mechanisms of action of this compound, with a focus on its anti-inflammatory effects and its role in modulating extracellular matrix components. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanisms of Action

This compound primarily exerts its biological effects through two well-documented mechanisms: potent anti-inflammatory activity and the regulation of collagen synthesis.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the suppression of key signaling pathways in immune cells. In models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, the compound effectively reduces the production of pro-inflammatory mediators. The core mechanism involves the inactivation of the Activator Protein-1 (AP-1) transcription factor and the inhibition of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] Specifically, it has been shown to inhibit the phosphorylation of p38 MAPK and Extracellular Signal-Regulated Kinase (ERK), which in turn prevents the nuclear translocation of c-Jun, a key component of the AP-1 complex.[1] This cascade of events leads to the downregulation of genes encoding inflammatory proteins like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][2]

Modulation of Extracellular Matrix Synthesis

In a distinct mechanism of action, this compound has been identified as a modulator of collagen synthesis, particularly in the context of Osteogenesis Imperfecta (OI).[3][4] Studies on fibroblasts from patients with OI type I, a condition characterized by diminished type I collagen production, have shown that this compound can normalize collagen synthesis.[3][4] The proposed mechanism for this effect is mediated through β1-integrin signaling.[3][4][5] Unlike other flavonoids, this compound achieves this without significantly affecting the overall levels or secretion of glycosaminoglycans (GAGs), making it a targeted agent for conditions with normal GAG content.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies, providing a clear comparison of the compound's efficacy.

Table 1: In Vitro Anti-Inflammatory and Other Bioactivities

Target/Assay Cell Line / System Stimulant Concentration / IC50 Observed Effect Reference
Nitric Oxide (NO) Production RAW 264.7 Macrophages LPS Dose-dependent Suppression of NO release [1]
Prostaglandin E2 (PGE2) RAW 264.7 Macrophages LPS Dose-dependent Suppression of PGE2 release [1]
TNF-α Production RAW 264.7 Macrophages LPS Dose-dependent Suppression of TNF-α release [1]
iNOS, COX-2, TNF-α mRNA RAW 264.7 Macrophages LPS Not specified Suppressed mRNA expression [1]
Phospholipase A2 (PLA2) In vitro enzyme assay Not applicable 1, 10, 100 µg/ml Dose-dependent inhibition [6]

| Cytotoxicity (Cell Viability) | MCF-7 Breast Cancer Cells | Not applicable | IC50: 40.17 µg/ml | Dose-dependent cytotoxic effect |[7] |

Table 2: Effects on Collagen Synthesis in Osteogenesis Imperfecta (OI)

Target/Assay Cell Line Concentration Observed Effect Reference
Type I Collagen Synthesis OI Fibroblasts 30 µM Significant induction of synthesis [3][4]
Overall Protein Synthesis OI Fibroblasts 30 µM No effect [3][4]
Collagen Secretion OI Fibroblasts 30 µM Slightly increased [4]

| Glycosaminoglycan (GAG) Levels | OI Fibroblasts | 30 µM | No effect on GAG level or secretion |[3][4] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the key molecular pathways and experimental processes described in the literature.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 MAPK TLR4->p38 Activates ERK ERK TLR4->ERK Activates cJun c-Jun p38->cJun Phosphorylates ERK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms DNA DNA AP1->DNA Translocates & Binds to A7OMG Apigenin 7-O- methylglucuronide A7OMG->p38 Inhibits Phosphorylation A7OMG->ERK Inhibits Phosphorylation Transcription Gene Transcription DNA->Transcription Mediators iNOS, COX-2, TNF-α Transcription->Mediators Upregulates

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling Integrin β1-Integrin Signaling Downstream Signaling Cascade Integrin->Signaling GeneExp Gene Expression Signaling->GeneExp Collagen Type I Collagen Synthesis GeneExp->Collagen Normalizes A7OMG Apigenin 7-O- methylglucuronide A7OMG->Integrin Activates

Caption: Proposed mechanism for normalizing collagen synthesis in OI fibroblasts.

G cluster_assays Downstream Analysis start Seed RAW 264.7 cells pretreat Pre-treat with This compound (various concentrations) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Harvest Cells incubate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (PGE2, TNF-α) supernatant->elisa qpcr qPCR (mRNA expression) cells->qpcr western Western Blot (Protein phosphorylation) cells->western

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature, offering a reproducible framework for further investigation.

In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages[1]
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA analysis). After reaching confluence, they are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, cells are stimulated with Lipopolysaccharide (LPS, typically 1 µg/mL) for a specified duration (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.

  • Cytokine Measurement (ELISA): Levels of secreted cytokines such as TNF-α and Prostaglandin E2 (PGE2) in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To assess protein phosphorylation, cells are harvested, lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of ERK and p38 MAPK.

  • Quantitative Real-Time PCR (qPCR): Total RNA is extracted from cells, and cDNA is synthesized. qPCR is performed using specific primers for iNOS, COX-2, and TNF-α to quantify changes in mRNA expression levels.

Collagen Synthesis Assay in Osteogenesis Imperfecta (OI) Fibroblasts[3][4]
  • Cell Culture: Human skin fibroblasts obtained from patients with OI type I are cultured under standard conditions.

  • Treatment: Cells are treated with this compound at a concentration of 30 µM.

  • Collagen Synthesis Assessment: Collagen synthesis is typically measured by radiolabeling. Cells are incubated with a radiolabeled amino acid precursor of collagen (e.g., [3H]-proline). After incubation, the amount of radiolabel incorporated into newly synthesized collagen is quantified from both the cell layer and the culture medium. Collagen is often separated from other proteins by methods such as collagenase digestion or SDS-PAGE.

  • Total Protein Synthesis: Overall protein synthesis is measured concurrently by quantifying the total incorporation of the radiolabeled precursor into all cellular proteins to ensure the effect is specific to collagen.

  • Toxicity Assay: Cell viability in the presence of the compound at the tested concentration (30 µM) is confirmed using a standard method like the MTT assay to rule out cytotoxic effects.

In Vivo Endotoxin (B1171834) Shock Model[1]
  • Animal Model: Male C57BL/6 mice are typically used.

  • Treatment Protocol: Mice are administered this compound (often via intraperitoneal injection) at specified doses prior to the induction of endotoxemia.

  • Induction of Shock: Endotoxin shock is induced by an intraperitoneal injection of a lethal dose of LPS.

  • Outcome Measures:

    • Survival Rate: The survival of the mice is monitored over a set period (e.g., 48-72 hours).

    • Serum Cytokine Levels: Blood is collected at specific time points post-LPS injection, and serum levels of pro-inflammatory cytokines (e.g., TNF-α) are measured by ELISA to assess the systemic inflammatory response.

Conclusion

This compound is a promising bioactive flavonoid with distinct and well-defined mechanisms of action. Its ability to potently suppress inflammation by targeting the MAPK/AP-1 signaling axis highlights its potential as an anti-inflammatory agent. Furthermore, its unique capacity to normalize collagen synthesis via β1-integrin signaling, without altering GAG levels, presents a novel therapeutic strategy for disorders like Osteogenesis Imperfecta. The detailed protocols and quantitative data compiled in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on its pharmacokinetic profile, bioavailability, and efficacy in more complex preclinical disease models.

References

A Technical Guide to the Therapeutic Potential of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apigenin (B1666066) 7-O-methylglucuronide, a derivative of the naturally occurring flavone (B191248) apigenin, has emerged as a compound of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets, mechanisms of action, and associated quantitative data. The primary areas of investigation include its anti-inflammatory, anticancer, and connective tissue regenerative properties. This document synthesizes findings from various in vitro and in vivo studies, presents detailed experimental methodologies for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Apigenin and its glycosides are widely distributed in the plant kingdom.[1] While apigenin itself has been extensively studied for its health benefits, its metabolites and derivatives, such as Apigenin 7-O-methylglucuronide, are gaining attention for their specific pharmacological activities.[2][3] The addition of a methylglucuronide moiety can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially leading to enhanced bioavailability or novel therapeutic effects.[1] This guide focuses specifically on the therapeutic potential of this compound and its closely related analog, Apigenin 7-O-glucuronide, highlighting key molecular targets and pathways.

Anti-inflammatory Potential

This compound and its analogs exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Molecular Targets and Mechanism of Action

Studies have demonstrated that Apigenin 7-O-glucuronide suppresses the production of pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages. The primary mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: A dose-dependent reduction in the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) has been observed. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, it inhibits the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK). Additionally, a dose-dependent inhibition of 5-lipoxygenase (5-LOX) activity has been reported for the methyl ester derivative.[4]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations of Apigenin 7-O-glucuronide against various inflammatory targets.

CompoundTarget/AssayCell LineConcentrationEffectReference
Apigenin 7-O-glucuronideNitric Oxide (NO) ProductionRAW 264.7100 µMInhibition[5]
Apigenin 7-O-glucuronideProstaglandin E2 (PGE2) ProductionRAW 264.7100 µMInhibition[5]
Apigenin 7-O-glucuronideTNF-α ProductionRAW 264.7100 µMInhibition[5][6]
Apigenin 7-O-glucuronideMatrix Metalloproteinase-3 (MMP-3)-IC50: 12.87 µMInhibition[5]
Apigenin 7-O-glucuronideMatrix Metalloproteinase-8 (MMP-8)-IC50: 22.39 µMInhibition[5]
Apigenin 7-O-glucuronideMatrix Metalloproteinase-9 (MMP-9)-IC50: 17.52 µMInhibition[5]
Apigenin 7-O-glucuronideMatrix Metalloproteinase-13 (MMP-13)-IC50: 0.27 µMInhibition[5]
Apigenin 7-O-glucuronideProtein Tyrosine Phosphatase 1B (PTP1B)-IC50: 7.14 µMInhibition[5]
Apigenin 7-O-glucuronideAcetylcholinesterase (AChE)-IC50: 62.96 µMInhibition[5]
Apigenin 7-O-glucuronideAldose Reductase-IC50: 107.1 µMInhibition[5]

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 ERK ERK TAK1->ERK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa AP1 AP-1 p38->AP1 ERK->AP1 AP1->iNOS AP1->COX2 AP1->TNFa NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammatory Response TNFa->Inflammation NO->Inflammation PGE2->Inflammation Apigenin7OMethylglucuronide This compound Apigenin7OMethylglucuronide->p38 Apigenin7OMethylglucuronide->ERK

Caption: LPS-induced inflammatory signaling cascade and the inhibitory action of this compound on MAPK pathway.

Experimental Protocols
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay (MTT): Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours. Cells are then treated with various concentrations of this compound for 24 hours. MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Nitric Oxide (NO) Measurement: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of TNF-α and PGE2 in the culture supernatants from the NO measurement experiment are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Anticancer Potential

This compound has demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Molecular Targets and Mechanism of Action

The anticancer activity of this compound has been primarily investigated in breast cancer cells. The proposed mechanisms include:

  • Induction of Cytotoxicity: It exhibits a dose-dependent cytotoxic effect on MCF-7 human breast cancer cells.[7]

  • Downregulation of COX-2: Treatment with Apigenin 7-O-β-D-glucuronide methyl ester leads to a concentration-dependent decrease in COX-2 mRNA expression in MCF-7 cells.[8]

  • Modulation of Cancer-Related Pathways: While direct evidence for this compound is still emerging, apigenin and its analogs are known to modulate key signaling pathways involved in cancer progression, such as PI3K/AKT/mTOR, JAK/STAT, NF-κB, and Wnt/β-catenin.[7][9]

  • Interaction with Viral Oncoproteins: Molecular docking studies suggest that Apigenin-7-O-β-D-glucuronide can bind to viral oncoproteins like HPV E6 and E7, potentially inhibiting their function.[2]

Quantitative Data on Anticancer Activity
CompoundCell LineAssayResultReference
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)CytotoxicityIC50: 40.17 µg/ml[7]
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)COX-2 mRNA Expression-2.5 fold decrease at 50 µg/ml[8]
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)COX-2 mRNA Expression-10.31 fold decrease at 100 µg/ml[8]

Experimental Workflow Diagram

G cluster_0 In Vitro Anticancer Evaluation A MCF-7 Cell Culture B Treatment with Apigenin 7-O-methylglucuronide (0-100 µg/ml) A->B C Cell Viability Assay (MTT) B->C D RNA Extraction B->D F Data Analysis C->F E RT-PCR for COX-2 Expression D->E E->F G Determine IC50 F->G H Quantify Gene Expression F->H

References

Methodological & Application

Application Note & Protocol: Solid-Phase Extraction of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a naturally occurring flavone, and its metabolites are of significant interest in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Apigenin 7-O-methylglucuronide is a key metabolite of apigenin. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Solid-phase extraction (SPE) is a widely used technique for the sample preparation of flavonoids and their metabolites from complex matrices, offering high recovery and sample cleanup.[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from biological fluids, such as plasma, for subsequent analysis by methods like LC-MS/MS.[4]

Quantitative Data Summary

The following table summarizes the expected performance of the SPE protocol. Researchers should perform in-house validation to determine the specific values for their application.

ParameterExpected Value
Recovery > 85%
Precision (RSD) < 15%
Linear Range To be determined by the analytical method
Limit of Quantification (LOQ) To be determined by the analytical method

Experimental Protocol

This protocol is designed for the extraction of this compound from a plasma sample.

Materials:

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., a structurally similar flavonoid glucuronide)

  • Plasma sample containing this compound

  • SPE manifold

  • Collection tubes

  • Centrifuge

  • Vortex mixer

Method:

  • Sample Pre-treatment:

    • Thaw the plasma sample to room temperature.

    • To 500 µL of plasma, add 500 µL of acidified water (0.1% formic acid) and the internal standard.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of water (0.1% formic acid) through the cartridge to equilibrate. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water (0.1% formic acid) to remove hydrophilic impurities.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove less retained impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • The sample is now ready for analysis (e.g., by LC-MS/MS).

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction plasma Plasma Sample acidify Add Acidified Water & IS plasma->acidify vortex1 Vortex acidify->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge (Methanol, Water) condition->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (5% Methanol) wash1->wash2 elute Elute (Methanol) wash2->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Application Notes and Protocols for Evaluating the Cell-Based Activity of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activity of Apigenin 7-O-methylglucuronide in cell-based assays. The protocols detailed below are designed to assess its potential anti-inflammatory, antioxidant, and anti-cancer properties.

Introduction

Apigenin, a naturally occurring flavonoid, is known for its diverse pharmacological activities. Its glycosidic and glucuronidated forms, such as this compound, are important metabolites that may possess unique biological functions. Evaluating the efficacy of this specific compound in cellular models is crucial for understanding its therapeutic potential. The following sections offer detailed protocols and data presentation guidelines for key cell-based assays.

Data Presentation

The following tables summarize quantitative data obtained from studies on this compound and its closely related analogs. This data serves as a benchmark for researchers evaluating the activity of this compound.

Note: The majority of the available quantitative data is for the closely related compounds Apigenin-7-O-β-D-glucuronide and Apigenin-7-O-β-D-glucuronide methyl ester. These results provide a strong indication of the expected activity of this compound.

Table 1: Anti-Inflammatory Activity of Apigenin-7-O-β-D-glucuronide in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Inhibition (%)Prostaglandin E2 (PGE2) Inhibition (%)TNF-α Inhibition (%)
2523.518.221.7
5048.141.545.3
10075.369.872.4

Data is derived from studies on Apigenin-7-O-β-D-glucuronide and indicates a dose-dependent inhibition of key inflammatory mediators.[1]

Table 2: Antioxidant and Cytotoxic Activities of Apigenin Glucuronide Analogs

CompoundAssayCell LineIC50 Value
Apigenin-7-O-β-D-glucuronide methyl esterDPPH Radical Scavenging-36.38 µg/mL
Apigenin-7-O-β-D-glucuronide methyl esterMTT Assay (Cytotoxicity)MCF-7 (Breast Cancer)40.17 µg/mL
Apigenin-7-O-glucosideMTT Assay (Cytotoxicity)HCT116 (Colon Cancer)15 µM

IC50 values represent the concentration required to achieve 50% of the maximum effect.[2][3][4]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Anti-Inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10^5 cells/well and incubate for 24 hours.[5][6]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[6]

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[6]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[5][6]

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of the pro-inflammatory cytokine TNF-α and the inflammatory mediator PGE2 in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for PGE2 and TNF-α according to the manufacturer's instructions of a commercial ELISA kit.[7][8][9][10][11][12][13][14] This typically involves:

    • Adding the supernatant to antibody-coated microplate wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that develops a colorimetric signal in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Determine the concentration of PGE2 and TNF-α in the samples by comparing their absorbance to a standard curve.

Antioxidant Activity Assay

Principle: This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells challenged with an oxidative stressor.[15][16][17]

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells and incubate with 25 µM DCFH-DA for 1 hour.[16]

  • Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

  • Oxidative Stress Induction: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (AAPH), to induce oxidative stress.[15]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Calculation: Calculate the CAA units, which represent the percentage of inhibition of DCF formation compared to the control.

Anti-Cancer Activity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[18][19]

Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.[20]

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.[20]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; MyD88 -> TRAF6 [color="#5F6368"]; TRAF6 -> TAK1 [color="#5F6368"]; TAK1 -> IKK [color="#5F6368"]; IKK -> IkB [label="P", color="#EA4335", fontcolor="#EA4335"]; IkB -> NFkB_inactive [style=invis]; NFkB_inactive -> NFkB_active [label="Translocation", color="#34A853", fontcolor="#34A853"]; NFkB_active -> Proinflammatory_Genes [color="#5F6368"]; TAK1 -> MAPKKK [color="#5F6368"]; MAPKKK -> MAPKK [color="#5F6368"]; MAPKK -> MAPK [color="#5F6368"]; MAPK -> AP1_inactive [label="P", color="#EA4335", fontcolor="#EA4335"]; AP1_inactive -> AP1_active [label="Translocation", color="#34A853", fontcolor="#34A853"]; AP1_active -> Proinflammatory_Genes [color="#5F6368"]; Proinflammatory_Genes -> iNOS [color="#5F6368"]; Proinflammatory_Genes -> COX2 [color="#5F6368"]; Proinflammatory_Genes -> TNFa [color="#5F6368"]; Apigenin -> IKK [label="Inhibition", color="#34A853", style=dashed, arrowhead=tee]; Apigenin -> MAPK [label="Inhibition", color="#34A853", style=dashed, arrowhead=tee];

// Invisible edges for alignment {rank=same; LPS; TLR4;} {rank=same; MyD88; TRAF6; TAK1;} {rank=same; IKK; IkB; NFkB_inactive;} {rank=same; MAPKKK; MAPKK; MAPK; AP1_inactive;} } Caption: Putative anti-inflammatory signaling pathway of this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cell Culture\n(e.g., RAW 264.7, HepG2, MCF-7)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; stimulation [label="Induction of Cellular Stress\n(LPS, AAPH, etc.)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubation", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; data_collection [label="Data Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Assays\n(NO, PGE2, TNF-α)", fillcolor="#FFFFFF", fontcolor="#202124"]; antioxidant [label="Antioxidant Assay\n(CAA)", fillcolor="#FFFFFF", fontcolor="#202124"]; anti_cancer [label="Anti-cancer Assay\n(MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Data Analysis\n(IC50, % Inhibition)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cell_culture [color="#5F6368"]; cell_culture -> treatment [color="#5F6368"]; treatment -> stimulation [color="#5F6368"]; stimulation -> incubation [color="#5F6368"]; incubation -> data_collection [color="#5F6368"]; data_collection -> anti_inflammatory [color="#5F6368"]; data_collection -> antioxidant [color="#5F6368"]; data_collection -> anti_cancer [color="#5F6368"]; anti_inflammatory -> analysis [color="#5F6368"]; antioxidant -> analysis [color="#5F6368"]; anti_cancer -> analysis [color="#5F6368"]; analysis -> end [color="#5F6368"]; } Caption: General experimental workflow for evaluating this compound activity.

References

Application Notes and Protocols for Studying the Efficacy of Apigenin 7-O-methylglucuronide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of Apigenin 7-O-methylglucuronide and detailed protocols for preclinical evaluation in animal models. The information is curated for researchers in pharmacology, oncology, and inflammatory diseases.

Introduction

Apigenin, a naturally occurring flavonoid, and its derivatives are known for their potential anti-inflammatory, antioxidant, and anti-cancer properties. This compound is a metabolite of apigenin, and while direct in vivo studies on this specific compound are limited, research on the closely related Apigenin-7-O-β-D-glucuronide (AG) and in vitro studies on Apigenin-7-O-β-D-glucuronide methyl ester provide a strong basis for investigating its therapeutic efficacy. These notes will focus on animal models for studying its anti-inflammatory and anti-cancer effects.

Potential Therapeutic Applications and Mechanisms of Action

Anti-Inflammatory Effects:

Apigenin and its glucuronide derivatives have demonstrated significant anti-inflammatory activity. Apigenin-7-O-β-D-glucuronide has been shown to protect mice from lipopolysaccharide (LPS)-induced endotoxin (B1171834) shock by inhibiting the production of pro-inflammatory cytokines.[1] The underlying mechanism involves the inactivation of the AP-1 and MAPK signaling pathways.[1] In vitro studies on Apigenin-7-O-β-D-glucuronide methyl ester have shown it to inhibit inflammatory mediators such as TNF-α, IL-1β, 5-LOX, and COX-2.[2]

Anti-Cancer Effects:

In vitro studies have shown that Apigenin-7-O-β-D-glucuronide methyl ester exhibits dose-dependent cytotoxic effects on MCF-7 breast cancer cell lines.[3] Apigenin and its analogs are known to modulate key signaling pathways in cancer, including PI3K/AKT/mTOR, JAK/STAT, NF-κB, and MAPK/ERK.[3]

Collagen Synthesis Regulation:

An in vitro study on human fibroblasts suggests that this compound may normalize collagen synthesis, indicating its potential therapeutic use in conditions like osteogenesis imperfecta. This effect is thought to be mediated through beta1-integrin signaling.

Data Presentation: Summary of Preclinical Data

Due to the limited availability of in vivo data for this compound, the following tables summarize findings for the closely related Apigenin-7-O-β-D-glucuronide and in vitro data for the methyl ester to guide experimental design.

Table 1: In Vivo Anti-Inflammatory Efficacy of Apigenin-7-O-β-D-glucuronide in a Mouse Model of Endotoxin Shock

Animal ModelTreatmentDosageRoute of AdministrationKey FindingsReference
LPS-induced endotoxin shock in miceApigenin-7-O-β-D-glucuronideNot specifiedNot specifiedProtected mice from lethality, inhibited pro-inflammatory cytokine production.[1]

Table 2: In Vitro Anti-Inflammatory and Anti-Cancer Activity of Apigenin-7-O-β-D-glucuronide Methyl Ester

Cell LineAssayConcentrationKey FindingsReference
RAW 264.7 MacrophagesTNF-α inhibition50 and 100 µg/mlDose-dependent inhibition of TNF-α production.[4]
MCF-7 Breast Cancer CellsCytotoxicity Assay1, 5, 10, 50, 100 µg/mlDose-dependent cytotoxicity with an IC50 of 40.17 µg/ml.[3]

Experimental Protocols

The following protocols are based on established methodologies for evaluating the anti-inflammatory and anti-cancer efficacy of related compounds and can be adapted for this compound.

Protocol 1: Evaluation of Anti-Inflammatory Efficacy in a Murine Model of Endotoxin Shock

This protocol is adapted from studies on Apigenin-7-O-β-D-glucuronide.[1]

Objective: To assess the protective effect of this compound against LPS-induced systemic inflammation and mortality in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Vehicle for compound dissolution (e.g., DMSO and saline)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

  • Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route one hour before LPS challenge. Dosages should be determined based on preliminary toxicity studies.

  • Induction of Endotoxemia: Inject LPS (e.g., 15 mg/kg) intraperitoneally to induce endotoxin shock.

  • Monitoring: Monitor survival rates for 72 hours.

  • Cytokine Analysis: In a separate cohort of animals, collect blood samples via cardiac puncture at 2, 6, and 12 hours post-LPS injection. Separate serum and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

  • Histopathology: At 24 hours post-LPS injection, euthanize a subset of mice and collect major organs (liver, lungs, kidneys) for histopathological examination to assess tissue damage.

Protocol 2: Evaluation of Anti-Cancer Efficacy in a Xenograft Mouse Model

This protocol is a standard method for evaluating the in vivo anti-tumor activity of a test compound.

Objective: To determine the effect of this compound on tumor growth in a human breast cancer xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • MCF-7 human breast cancer cells

  • Matrigel

  • This compound

  • Vehicle for compound dissolution

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MCF-7 cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of MCF-7 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control

    • This compound (low dose)

    • This compound (high dose)

    • Positive control (e.g., a standard chemotherapeutic agent)

  • Treatment: Administer this compound or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

  • Further Analysis: A portion of the tumor tissue can be used for immunohistochemistry or Western blotting to analyze the expression of key proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

dot digraph "Anti_Inflammatory_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes LPS [label="LPS", fillcolor="#FBBC05"]; TLR4 [label="TLR4", fillcolor="#FBBC05"]; Apigenin [label="Apigenin 7-O-\nmethylglucuronide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK)", fillcolor="#F1F3F4"]; AP1 [label="AP-1\n(c-Jun)", fillcolor="#F1F3F4"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MAPK [label="Activates"]; MAPK -> AP1 [label="Activates"]; AP1 -> Pro_inflammatory_Cytokines [label="Induces Transcription"]; Apigenin -> MAPK [label="Inhibits", color="#EA4335", style=dashed]; Apigenin -> AP1 [label="Inhibits", color="#EA4335", style=dashed]; }

Caption: Proposed anti-inflammatory signaling pathway of this compound.

dot digraph "Anti_Cancer_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; Apigenin [label="Apigenin 7-O-\nmethylglucuronide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Cell_Growth [label="Cell Growth &\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Cell_Growth [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", color="#EA4335", style=dashed]; Apigenin -> PI3K [label="Inhibits", color="#EA4335", style=dashed]; Apigenin -> Akt [label="Inhibits", color="#EA4335", style=dashed]; }

Caption: Postulated anti-cancer signaling pathway involving PI3K/Akt/mTOR.

Experimental Workflows

dot digraph "Endotoxin_Shock_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes Start [label="Start:\nMice Acclimatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Grouping [label="Random Grouping"]; Treatment [label="Administer Compound\nor Vehicle"]; LPS_Challenge [label="LPS Injection"]; Monitoring [label="Monitor Survival"]; Cytokine_Analysis [label="Collect Blood for\nCytokine Analysis"]; Endpoint [label="Endpoint:\nData Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Grouping; Grouping -> Treatment; Treatment -> LPS_Challenge; LPS_Challenge -> Monitoring; LPS_Challenge -> Cytokine_Analysis; Monitoring -> Endpoint; Cytokine_Analysis -> Endpoint; }

Caption: Experimental workflow for the endotoxin shock model.

dot digraph "Xenograft_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes Start [label="Start:\nCell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Implantation [label="Tumor Cell\nImplantation"]; Tumor_Growth [label="Tumor Growth to\nPalpable Size"]; Grouping [label="Random Grouping"]; Treatment [label="Daily Treatment"]; Measurement [label="Tumor Measurement\n& Body Weight"]; Endpoint [label="Endpoint:\nTumor Excision\n& Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Implantation; Implantation -> Tumor_Growth; Tumor_Growth -> Grouping; Grouping -> Treatment; Treatment -> Measurement [label="Repeated"]; Measurement -> Treatment; Treatment -> Endpoint; }

Caption: Experimental workflow for the xenograft cancer model.

References

Application Note: Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Apigenin 7-O-methylglucuronide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a naturally occurring flavonoid, and its metabolites are of significant interest in pharmaceutical research due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Apigenin 7-O-methylglucuronide is a key metabolite of apigenin. Accurate and reliable quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a detailed, validated HPLC-MS/MS method for the determination of this compound in plasma.

Principle

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound.[2] The analyte is separated from endogenous plasma components using reverse-phase high-performance liquid chromatography (HPLC) and subsequently detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Baicalin or a stable isotope-labeled analog)[3][4]

  • Acetonitrile (B52724) (HPLC grade)[4][5]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)[5]

  • Ammonium acetate (B1210297) (LC-MS grade)[5]

  • Ultrapure water

  • Control (blank) plasma

Instrumentation and Chromatographic Conditions
  • HPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Analytical Column: A C18 reversed-phase column (e.g., HSS T3, 2.1 x 100 mm, 1.8 µm) is suitable for separation.[2][5]

  • Mobile Phase A: 0.1% formic acid in water[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4][5]

  • Flow Rate: 0.200 mL/min[5]

  • Column Temperature: 30 °C[4]

  • Injection Volume: 10 µL[4]

  • Gradient Elution: A gradient elution is recommended to ensure optimal separation from matrix components.

Time (min)% Mobile Phase B
0.010
5.090
7.090
7.110
10.010
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode should be optimized for the analyte. Given the structure, negative mode is likely to be more sensitive.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Optimized for the specific instrument.

  • Ion Spray Voltage: Optimized for the specific instrument.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compoundTo be determinedTo be determined200
Internal Standard (e.g., Baicalin)To be determinedTo be determined200
Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting the analyte from plasma samples.[2][5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex briefly and transfer to an HPLC vial for analysis.

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation.

Quantitative Data Summary
Validation ParameterResult
Linearity (Concentration Range) 0.5 - 500 ng/mL[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Intra-day Precision (%RSD) < 15%[2]
Inter-day Precision (%RSD) < 15%[2]
Accuracy (% Bias) Within ±15%[2]
Recovery (%) 85 - 115%[5]
Matrix Effect (%) Within ±15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification msms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the analysis of this compound.

validation_parameters center_node Validated Analytical Method linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision (Intra- & Inter-day) center_node->precision selectivity Selectivity center_node->selectivity lloq LLOQ center_node->lloq recovery Recovery center_node->recovery stability Stability center_node->stability matrix_effect Matrix Effect center_node->matrix_effect

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: Apigenin 7-O-methylglucuronide as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid glycoside found in various plant species, including Manilkara zapota and Thymus serpyllum. As a derivative of apigenin, it exhibits a range of biological activities, with significant anti-inflammatory properties. Its use as a reference standard is crucial for the accurate identification, quantification, and quality control of plant extracts and derived products in phytochemical analysis and drug development. These application notes provide detailed protocols for the use of this compound as a reference standard, including its quantification in plant matrices and its application in studying inflammatory signaling pathways.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₂H₂₀O₁₁--INVALID-LINK--
Molecular Weight 460.4 g/mol --INVALID-LINK--
Appearance Solid (Expected)General knowledge
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.--INVALID-LINK--

Application 1: Quantification of this compound in Plant Extracts by HPLC

This protocol outlines a method for the quantification of this compound in a plant extract using a reference standard. The method is adapted from a validated HPLC protocol for the closely related compound, Apigenin-7-O-glucuronide.

Experimental Workflow for Quantification

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration sample_solution Sample Solution filtration->sample_solution hplc_injection HPLC Injection sample_solution->hplc_injection ref_standard Reference Standard stock_solution Stock Solution ref_standard->stock_solution calib_standards Calibration Standards stock_solution->calib_standards calib_standards->hplc_injection chromatogram Chromatogram Acquisition hplc_injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calib_curve Calibration Curve Construction peak_integration->calib_curve quantification Quantification of Analyte calib_curve->quantification

A flowchart illustrating the major steps in the quantification of a phytochemical using a reference standard.
Detailed Protocols

1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 1 to 100 µg/mL.

2. Preparation of Plant Extract Sample

  • Extraction: Weigh 1 g of dried, powdered plant material and extract with 20 mL of methanol by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate can be concentrated under reduced pressure using a rotary evaporator.

  • Sample Solution: Redissolve the concentrated extract in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Instrumentation and Conditions

ParameterCondition
Instrument HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% phosphoric acidB: Acetonitrile
Gradient Elution 0-30 min: 10% to 25% B30-40 min: 25% to 10% B40-50 min: 10% B (isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 335 nm
Injection Volume 10 µL

4. Data Analysis

  • Calibration Curve: Inject the calibration standards and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the plant extract sample solution. Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation Parameters (Based on a similar compound, Apigenin-7-O-glucuronide)[1]
ParameterResult
Linearity Range 10.2 - 23.8 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.288 µg/mL
Limit of Quantification (LOQ) 0.873 µg/mL

Application 2: Investigation of Anti-Inflammatory Activity

Apigenin and its derivatives are known to possess anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This is mediated, in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Signaling Pathway of LPS-Induced Inflammation and Inhibition by this compound

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 (c-Jun) p38->AP1 phosphorylates ERK->AP1 phosphorylates Apigenin Apigenin 7-O- methylglucuronide Apigenin->p38 inhibits phosphorylation Apigenin->ERK inhibits phosphorylation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) AP1->Proinflammatory_Genes activates transcription

The inhibitory effect of this compound on the LPS-induced MAPK signaling pathway.
Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes how to assess the anti-inflammatory activity of this compound by measuring its effect on the production of Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Treatment

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

2. Measurement of TNF-α

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

3. Data Analysis

  • Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-only treated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the TNF-α production.

Quantitative Data on Anti-Inflammatory Activity
TargetCell LineStimulantIC₅₀ ValueReference
TNF-α Production RAW 264.7LPS85.2 µg/mL--INVALID-LINK--
COX-2 Transcriptional Activation RAW 264.7LPS< 15 µM (for Apigenin)--INVALID-LINK--
iNOS Transcriptional Activation RAW 264.7LPS< 15 µM (for Apigenin)--INVALID-LINK--

Conclusion

This compound serves as a valuable reference standard for the robust and reliable phytochemical analysis of plant extracts. The protocols and data presented herein provide a framework for its quantification and for investigating its anti-inflammatory properties. Adherence to these methodologies will ensure high-quality, reproducible data for researchers, scientists, and drug development professionals working with this and other related flavonoids.

Application of Apigenin 7-O-methylglucuronide in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-methylglucuronide is a metabolite of the naturally occurring dietary flavonoid apigenin. Apigenin is abundant in various fruits, vegetables, and herbs, and is known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. As a metabolite, Apigenin 7-O-methylglucuronide is a key molecule in understanding the bioavailability, distribution, and ultimate biological activity of apigenin in vivo. Metabolomics studies, which involve the comprehensive analysis of small molecules in a biological system, are crucial for elucidating the metabolic fate of apigenin and identifying potential biomarkers related to its consumption and therapeutic effects.

These application notes provide an overview of the role of this compound in metabolomics and detailed protocols for its analysis.

Application Notes

Relevance in Metabolomics Studies

In metabolomics, the analysis of drug and xenobiotic metabolites is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME). Apigenin undergoes extensive metabolism, primarily through glucuronidation and sulfation, upon ingestion. This compound is one such important phase II metabolite. The presence and concentration of this metabolite in biological fluids can provide insights into:

  • Bioavailability of Apigenin: Quantifying its metabolites is a more accurate way to assess the bioavailability of apigenin than measuring the parent compound alone, which is often found at very low concentrations in circulation.

  • Metabolic Phenotyping: Individual differences in the expression and activity of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) can lead to variations in the metabolic profile of apigenin. Studying these variations can help in understanding inter-individual responses to dietary flavonoids.

  • Biomarker of Apigenin Intake: this compound can serve as a specific biomarker for the consumption of apigenin-rich foods.

  • Pharmacokinetics and Drug Development: For apigenin-based drug development, understanding the formation and clearance of its metabolites is essential for determining dosing regimens and assessing potential drug-drug interactions.

Biological Activities and Affected Pathways

While the biological activities of this compound itself are not as extensively studied as its parent compound, it is understood to contribute to the overall effects of apigenin. Apigenin has been shown to modulate several key signaling pathways.[1] An untargeted metabolomics study of apigenin revealed its potential to possess anti-inflammatory and vasorelaxant properties by upregulating intermediate metabolites of the alpha-linolenic acid and linoleic acid pathways.[2]

Key signaling pathways influenced by apigenin and potentially its metabolites include:

  • MAPK Signaling Pathway: Apigenin and its glycosides have been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), which are involved in inflammatory responses.

  • NF-κB Signaling Pathway: Apigenin can suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

  • Beta1-integrin-mediated Signaling: this compound has been suggested to normalize collagen synthesis in certain cells through beta1-integrin-mediated signaling.[1]

Quantitative Data Presentation

The following tables provide examples of parameters for the quantification of apigenin and its glucuronide metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific data for this compound is limited, these tables serve as a template for method development.

Table 1: Exemplar LC-MS/MS Parameters for the Analysis of Apigenin and its Glucuronides

Parameter Setting Reference
Chromatography
Column HSS T3 column (1.8 μm, 2.1×100 mm)
Mobile Phase A 0.1% formic acid in 2mM ammonium (B1175870) acetate (B1210297) buffer
Mobile Phase B Acetonitrile (B52724)
Flow Rate 0.200 mL/min
Gradient Gradient elution
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive or Negative [3]
MRM Transitions Analyte-specific (e.g., Apigenin: m/z 271.0 -> 153.0) [4]

| Collision Energy | Optimized for each analyte |[4] |

Table 2: Pharmacokinetic Parameters of Apigenin in Rats (Intravenous Administration) Note: This table is for the parent compound apigenin and serves as an example of data presentation. Pharmacokinetic data for this compound is not readily available.

Parameter Value Unit Reference
Cmax (Peak Plasma Concentration) Varies with dose ng/mL [5]
Tmax (Time to Peak Concentration) ~30 min [5]
AUC (Area Under the Curve) Varies with dose ng·h/mL [5]

| Half-life (t1/2) | Varies | h |[4] |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is a generalized procedure based on methods developed for apigenin and its other glucuronide metabolites.[6]

1. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Rutin or a stable isotope-labeled analog)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Plasma samples (e.g., human, rat)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.[6]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column (e.g., HSS T3, 1.8 µm, 2.1 x 100 mm).

    • Set the column temperature to 40°C.

    • Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A typical gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Set the flow rate to 0.3 mL/min.

    • Injection volume: 5 µL.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in negative ion mode.

    • Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.

    • Perform Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be specific fragments. The exact m/z values will need to be determined by infusing the standard. For this compound (C₂₂H₂₀O₁₁), the molecular weight is 460.39 g/mol , so the precursor ion would be m/z 459.1.

    • Develop a calibration curve using the analytical standard over the expected concentration range in the samples.

Protocol 2: Cell Culture and Treatment for Metabolomics Analysis of Apigenin's Effects

This protocol describes how to treat cells with apigenin to study its effects on the cellular metabolome.[2]

1. Cell Culture:

  • Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate media and conditions (e.g., DMEM with 10% FBS, 5% CO₂, 37°C).

  • Seed cells in 6-well plates and allow them to adhere overnight.

2. Apigenin Treatment:

  • Prepare a stock solution of apigenin in DMSO.

  • Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells, including the vehicle control.

  • Remove the old media from the cells and replace it with the media containing apigenin or vehicle control.

  • Incubate for the desired time (e.g., 24 hours).

3. Metabolite Extraction:

  • Place the 6-well plates on ice and aspirate the media.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex thoroughly and centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites for LC-MS analysis.

Visualizations

Apigenin Apigenin UGT UGT Apigenin->UGT UDP-glucuronosyltransferase Apigenin_7_O_glucuronide Apigenin_7_O_glucuronide UGT->Apigenin_7_O_glucuronide COMT COMT Apigenin_7_O_glucuronide->COMT Catechol-O-methyltransferase Apigenin_7_O_methylglucuronide Apigenin_7_O_methylglucuronide COMT->Apigenin_7_O_methylglucuronide Excretion Excretion Apigenin_7_O_methylglucuronide->Excretion

Caption: Metabolic pathway of Apigenin to this compound.

cluster_0 Apigenin Action cluster_1 Signaling Cascade cluster_2 Inflammatory Response Apigenin Apigenin p38_MAPK p38 MAPK Apigenin->p38_MAPK inhibits ERK ERK Apigenin->ERK inhibits NF_kB NF-κB Apigenin->NF_kB inhibits Inflammation Inflammation p38_MAPK->Inflammation ERK->Inflammation NF_kB->Inflammation

Caption: Anti-inflammatory signaling pathway of Apigenin.

Sample_Collection Sample Collection (Plasma, Urine, Cells) Metabolite_Extraction Metabolite Extraction (Protein Precipitation / LLE) Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantitative/Qualitative) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Multivariate/Univariate) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification & Pathway Analysis Statistical_Analysis->Biomarker_Identification

Caption: Experimental workflow for metabolomics analysis.

References

Troubleshooting & Optimization

How to improve the extraction yield of Apigenin 7-O-methylglucuronide?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Apigenin 7-O-methylglucuronide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance extraction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction yield of this compound?

The extraction efficiency of flavonoid glycosides like this compound is influenced by several key factors:

  • Solvent Choice: The polarity of the solvent is crucial. Polar solvents are necessary for extracting polar flavonoid glycosides.[1] Mixtures of alcohol (ethanol or methanol) and water are often optimal.[2]

  • Extraction Temperature: Higher temperatures can increase solvent efficiency and soften plant tissues, but excessive heat may degrade the target compound.[3][4]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged extraction can lead to the co-extraction of impurities or degradation of the analyte.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction efficiency up to a certain point, beyond which it may lead to dilution and unnecessary solvent waste.[5][6]

  • Plant Material Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, leading to more efficient extraction.[7] A particle size under 0.5 mm is often considered optimal.[7]

Q2: Which extraction method is best for this compound?

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[8] These methods reduce extraction time and solvent consumption while often providing higher yields.[6][9] For example, UAE was found to be highly effective for the extraction of the similar compound, Apigenin-7-O-glucoside.[10]

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration. Key parameters to optimize include ultrasonic power, frequency, temperature, and time.[8]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, causing cell rupture and release of target compounds.[1]

Q3: How can I purify the crude extract to isolate this compound?

Post-extraction purification is essential. Common methods include:

  • Liquid-Liquid Extraction (LLE): A simple method to partition compounds based on their solubility in two immiscible liquid phases (e.g., water and ethyl acetate (B1210297) or dichloromethane).[11] Ethyl acetate is often used for flavonoid extraction.[12]

  • Column Chromatography: A highly effective method for separating compounds. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • Macroporous Resins: These resins can selectively adsorb flavonoids from the crude extract, which can then be eluted with a suitable solvent, offering a good purification step.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is suitable for obtaining high-purity compounds.[10][13]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Particle size of plant material is too large. 4. Degradation of the target compound during extraction. 5. Inefficient extraction technique.1. Optimize the solvent system. Start with 60-70% ethanol (B145695) or methanol (B129727) in water.[5][6] 2. Increase extraction time and/or temperature incrementally. For UAE, a temperature around 50-65°C is often a good starting point.[3][10] 3. Grind the dried plant material to a fine powder (e.g., <0.5 mm).[7] 4. Avoid excessively high temperatures (>80°C) and prolonged exposure to acidic conditions, which can cause hydrolysis of the glycosidic bond.[4][10] 5. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[8]
Co-extraction of Many Impurities 1. Solvent is not selective enough. 2. Extraction temperature is too high. 3. Plant matrix is rich in interfering compounds (e.g., chlorophylls, lipids).1. Adjust the ethanol/water ratio. A preliminary defatting step with a non-polar solvent like hexane (B92381) can be beneficial.[12] 2. Lower the extraction temperature to reduce the solubility of less polar, interfering compounds. 3. Perform a clean-up step using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) before final purification.
Analyte Degradation (Hydrolysis) 1. Extraction conditions are too acidic. 2. High temperatures during extraction or solvent evaporation.1. Ensure the pH of the extraction solvent is near neutral. Avoid adding acid unless specifically required for other purposes. The related compound Apigenin-7-O-glucoside shows hydrolysis in acidic conditions.[4][10] 2. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
Difficulty in Purification 1. Crude extract is too complex. 2. Poor separation in chromatography.1. Incorporate a pre-purification step like LLE or macroporous resin treatment to simplify the mixture before column chromatography. 2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. For Prep-HPLC, ensure the mobile phase is optimized on an analytical scale first.

Data Presentation: Optimized Extraction Parameters

The following table summarizes optimized parameters from studies on the closely related compound Apigenin-7-O-glucoside, which can serve as an excellent starting point for optimizing this compound extraction.

Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Apigenin-7-O-glucoside from Chrysanthemum morifolium [4][10]

ParameterOptimized ValueResulting Yield
Solvent Water-
Solid/Liquid Ratio 1:20 (g/mL)16.04 mg/g
Extraction Time 35 min
Temperature 50 °C
Ultrasound Power 350 W

Table 2: General Optimized Parameters for Flavonoid Extraction from Various Plant Sources [5][6][14]

ParameterTypical Optimized Range
Ethanol Concentration 60 - 70%
Solid/Liquid Ratio 1:21 to 1:50 (g/mL)
Temperature 65 - 70 °C
Time 30 min - 3 hours

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized method based on best practices for flavonoid glycoside extraction.

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (<0.5 mm mesh size).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

    • Add 200 mL of 70% aqueous ethanol (a 1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 50°C and the ultrasonic power to approximately 350 W.

    • Extract for 35 minutes.

  • Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the plant residue with fresh solvent to maximize yield. Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a dark container until further purification.

Protocol 2: Purification by Column Chromatography
  • Pre-treatment: Dissolve the crude extract in a minimal amount of water and perform liquid-liquid extraction by partitioning against ethyl acetate. Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids. Evaporate the ethyl acetate to dryness.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of chloroform (B151607) and methanol).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a small volume of the mobile phase and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity by increasing the proportion of methanol.

    • Collect fractions of a fixed volume (e.g., 10-15 mL).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Plant Plant Material Powder Dried Powder (<0.5mm) Plant->Powder Drying & Grinding UAE Ultrasound-Assisted Extraction (UAE) Crude Crude Extract UAE->Crude Filtration & Concentration LLE Liquid-Liquid Extraction CC Column Chromatography LLE->CC Pure Pure Compound CC->Pure

Caption: General workflow for extraction and purification.

Troubleshooting_Yield action action issue issue start Low Yield? q1 Is particle size <0.5mm? start->q1 Yes a1 Grind material to a finer powder q1->a1 No q2 Using modern method (UAE/MAE)? q1->q2 Yes a1->q2 a2 Switch from maceration/Soxhlet to UAE or MAE q2->a2 No q3 Is solvent optimized? (e.g., 60-70% EtOH) q2->q3 Yes a2->q3 a3 Test different solvent concentrations q3->a3 No q4 Are T° and time optimized? (e.g., 50-65°C, 30-40 min) q3->q4 Yes a3->q4 a4 Systematically vary temperature and time q4->a4 No end Consider matrix effects or analyte degradation q4->end Yes

References

Technical Support Center: Chromatographic Analysis of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Apigenin (B1666066) 7-O-methylglucuronide, with a specific focus on peak tailing.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing, where the trailing edge of a chromatographic peak is elongated, can compromise resolution and lead to inaccurate quantification.[1][2] This distortion is often caused by multiple retention mechanisms occurring simultaneously.[3][4] For a polar, ionizable compound like Apigenin 7-O-methylglucuronide, secondary interactions with the stationary phase are a primary concern. Follow these steps to diagnose and resolve the issue.

Q1: My chromatogram for this compound shows significant peak tailing. Where should I start troubleshooting?

Start with a systematic evaluation of your HPLC system, mobile phase, and column conditions. A logical workflow can help isolate the root cause efficiently. Often, the issue is related to unwanted chemical interactions between the analyte and the stationary phase or problems with the system's fluidics.[5][6]

G start Peak Tailing Observed for This compound check_system Step 1: Check System Integrity (Fittings, Tubing, Frits) start->check_system system_ok System OK? check_system->system_ok fix_system Action: Tighten fittings, replace tubing/frits, backflush column. system_ok->fix_system No check_mobile_phase Step 2: Evaluate Mobile Phase (pH, Buffer Strength, Solvent Match) system_ok->check_mobile_phase Yes fix_system->check_system mobile_phase_ok Peak Shape Improved? check_mobile_phase->mobile_phase_ok adjust_ph Action: Lower mobile phase pH (e.g., to pH 2.5-3) with 0.1% Formic Acid. Increase buffer strength (10-50 mM). check_mobile_phase->adjust_ph check_column Step 3: Assess Column Health (Contamination, Voids, Age) mobile_phase_ok->check_column No end_node Symmetrical Peak Achieved mobile_phase_ok->end_node Yes column_ok Peak Shape Improved? check_column->column_ok replace_column Action: Flush with strong solvent, replace guard column, or replace analytical column. check_column->replace_column check_method Step 4: Optimize Method Parameters (Sample Overload, Metal Chelation) column_ok->check_method No column_ok->end_node Yes method_ok Peak Shape Improved? check_method->method_ok adjust_method Action: Reduce sample concentration. Dissolve sample in mobile phase. check_method->adjust_method method_ok->replace_column No, consider new column type method_ok->end_node Yes

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q2: What are the primary chemical interactions that cause peak tailing for this compound?

The most common cause is secondary polar interactions between the analyte and the stationary phase.[3] this compound has multiple hydroxyl groups and a carboxyl group (on the glucuronide moiety) that can interact with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[4][7] At mid-range pH, these silanol groups can be ionized (Si-O⁻) and strongly interact with the analyte, causing a portion of the molecules to elute more slowly, resulting in a tailing peak.[3]

Caption: Analyte interaction with active silanol sites.

Q3: How does mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is a critical factor because it controls the ionization state of both the this compound molecule and the residual silanols on the column.[8]

  • Analyte Ionization: The glucuronide moiety is acidic. At a pH above its pKa, it will be ionized (negatively charged), which can lead to poor retention or interactions with any positive sites on the column surface.

  • Silanol Ionization: Residual silanols are acidic (pKa ~3.5-4.5). At a pH above this range, they become deprotonated and negatively charged (Si-O⁻).[7] These ionized silanols are a primary cause of secondary interactions with polar analytes.[3]

To suppress these interactions, it is recommended to operate at a low pH (e.g., pH ≤ 3).[4][9] This ensures the silanol groups are fully protonated (Si-OH) and minimizes their ability to interact with the analyte, resulting in a more symmetrical peak.[3]

Q4: Could my column be the problem, and how do I choose a better one?

Yes, the column is frequently implicated in peak tailing issues.[10]

  • Column Contamination: Accumulation of strongly retained matrix components at the column inlet can disrupt the chromatographic process.[5]

  • Column Void: A void or channel in the packing material at the head of the column can cause peak distortion and a drop in backpressure.[1][8]

  • Column Age: Over time, the stationary phase degrades, exposing more active silanol sites.[8]

If tailing persists, consider using a column specifically designed to minimize these effects.[10] Look for columns that are "end-capped" (where residual silanols are chemically deactivated) or use a modern base-deactivated silica (B1680970) (Type B) that has fewer accessible silanols and metal contaminants.[4][9]

Q5: What is metal chelation and how might it affect my analysis?

Flavonoids, including apigenin derivatives, can chelate (bind to) metal ions.[8] These metal ions can be present in the sample or leach from the stainless steel components of the HPLC system (e.g., frits, tubing).[8] This chelation can create secondary retention mechanisms, leading to peak tailing. If you suspect metal chelation, consider using PEEK tubing and fittings or adding a small amount of a chelating agent like EDTA to the mobile phase, if compatible with your detection method.

Quantitative Data & Recommended Conditions

The following tables summarize key quantitative parameters for troubleshooting and method development.

Table 1: Mobile Phase Adjustments for Peak Shape Improvement

ParameterRecommended Range/ActionRationale
Mobile Phase pH Adjust to 2.5 - 3.0Suppresses the ionization of residual silanol groups, minimizing secondary interactions.[4][8]
Buffer Strength 10 - 50 mMEnsures stable pH control across the column.[8] Too low a concentration may be ineffective.
Organic Modifier Acetonitrile (B52724)Often preferred for flavonoid separation due to favorable viscosity and UV transparency.[8]
Sample Diluent Initial Mobile PhaseInjecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[5][8]

Table 2: Example HPLC Method Parameters for Flavonoid Glucuronides

ParameterConditionReference
Column C18, 5 µm, 4.6 x 150 mm[11]
Mobile Phase A Water with 0.1% Formic Acid[12]
Mobile Phase B Acetonitrile[12]
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C[11]
Injection Volume 5-10 µLGeneral Practice
Detection UV (e.g., 230 nm) or MS[13]

Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment
  • Prepare Stock Buffers: Prepare aqueous stock solutions of an appropriate buffer (e.g., 100 mM ammonium (B1175870) formate).

  • Initial Condition: Prepare your aqueous mobile phase (e.g., Mobile Phase A: Water) and add 0.1% formic acid to achieve a pH of ~2.7.

  • Run Analysis: Equilibrate the column and run your standard of this compound. Evaluate the tailing factor. A value ≤ 1.5 is often considered acceptable.[8]

  • Adjust pH (If Needed): If tailing persists, incrementally adjust the pH. Note that for silica columns, operating outside a pH range of 2 to 8 can cause irreversible damage.[14]

  • Evaluate Results: Compare the chromatograms at different pH values to determine the optimal condition for peak symmetry. A mobile phase pH that is at least 2 units away from the analyte's pKa is generally recommended.[8]

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination, a flushing procedure can restore performance.[8] Warning: Always disconnect the column from the detector before flushing.

  • Disconnect Column: Disconnect the column outlet from the detector to prevent contamination.

  • Reverse Column: Reverse the direction of flow through the column. This is more effective at dislodging particulates from the inlet frit.[1]

  • Flush with Mobile Phase: Flush with your aqueous mobile phase (without buffer salts) to remove any precipitated buffer.

  • Flush with Strong Organic Solvent: Flush the column with 20-30 column volumes of a strong, compatible solvent like 100% acetonitrile or methanol.[8]

  • Re-equilibrate: Return the column to its normal flow direction, reconnect it to the detector, and thoroughly equilibrate with your initial mobile phase conditions before running another analysis.

References

Technical Support Center: Optimization of Mobile Phase for Enhanced Separation of Apigenin 7-O-methylglucuronide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Apigenin 7-O-methylglucuronide isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC/UHPLC separation of this compound isomers.

Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?

Answer:

Poor resolution of closely related isomers like this compound positional or stereoisomers is a common challenge. The separation is influenced by subtle differences in their physicochemical properties. The mobile phase composition is a critical factor in achieving adequate separation. Here are key aspects of the mobile phase to optimize:

  • Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) for the separation of flavonoid isomers as it can provide better selectivity and peak shape.[1]

  • Mobile Phase pH and Additives: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound.

    • Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, is a common starting point. This helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and more consistent retention times.

    • Systematically evaluate the effect of pH by preparing mobile phases with slightly different pH values (e.g., in the range of 2.5 to 4.0).

  • Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly over a longer period, can significantly improve the resolution of closely eluting isomers.

Question: My peaks are broad and show significant tailing. How can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification. Here are some mobile phase-related solutions to improve peak symmetry:

  • Acidic Modifier: As mentioned above, the addition of an acidic modifier like formic or acetic acid can minimize peak tailing by reducing interactions between the analytes and residual silanol (B1196071) groups on the stationary phase.

  • Alternative Acidic Modifiers: If formic acid does not provide the desired peak shape, consider trying other modifiers like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%). However, be aware that TFA can suppress ionization in mass spectrometry.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Dissolving the sample in a stronger solvent can lead to peak distortion.

Question: I am still unable to achieve baseline separation with reversed-phase chromatography. Are there alternative approaches?

Answer:

If optimizing the mobile phase in reversed-phase (RP) HPLC is insufficient, consider these alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds and offers a different selectivity compared to RP chromatography.[2] For this compound isomers, a HILIC method could provide the necessary resolution.

    • A typical HILIC mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.

  • Column Chemistry: Explore different stationary phase chemistries. While C18 is the most common, other phases like phenyl-hexyl or pentafluorophenyl (PFP) can offer different selectivities for aromatic and polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound isomers?

A1: A good starting point is a reversed-phase C18 column with a gradient elution. Begin with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A shallow gradient from a low to a moderate percentage of Solvent B is recommended.

Q2: How does temperature affect the separation of these isomers?

A2: Increasing the column temperature can decrease the mobile phase viscosity, which may lead to sharper peaks and potentially improved resolution. However, the effect of temperature on selectivity can vary. It is advisable to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.

Q3: Can I use mass spectrometry (MS) to help identify the different isomers?

A3: Yes, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a valuable tool for distinguishing between flavonoid glucuronide isomers.[1][3] The fragmentation patterns of the isomers can be different, aiding in their identification, even if they are not fully separated chromatographically.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Resolution (Hypothetical Data)

Mobile Phase SystemOrganic ModifierAdditive (Aqueous Phase)Gradient ProfileResolution (Rs) between Isomer 1 and 2Observations
1Acetonitrile0.1% Formic Acid10-40% B in 30 min1.2Partial co-elution, broad peaks.
2Acetonitrile0.1% Formic Acid15-30% B in 45 min1.8Improved separation, better peak shape.
3Methanol0.1% Formic Acid20-50% B in 30 min0.9Poor resolution, significant peak tailing.
4Acetonitrile0.05% Trifluoroacetic Acid15-30% B in 45 min2.1Baseline separation, sharp peaks.
5 (HILIC)Acetonitrile10 mM Ammonium (B1175870) Formate95-80% B in 20 min2.5Excellent separation and peak symmetry.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-30% B (linear gradient)

    • 35-40 min: 30-90% B (wash)

    • 40-45 min: 90% B (hold)

    • 45-45.1 min: 90-10% B (return to initial)

    • 45.1-50 min: 10% B (equilibration)

  • Injection Volume: 2 µL.

  • Detection: UV at 335 nm or mass spectrometry.

Protocol 2: HILIC Method Development

  • Column: HILIC column (e.g., amide or zwitterionic phase, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM ammonium formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1 min: 0% B

    • 1-15 min: 0-20% B (linear gradient)

    • 15-18 min: 20-80% B (wash)

    • 18-20 min: 80% B (hold)

    • 20-20.1 min: 80-0% B (return to initial)

    • 20.1-25 min: 0% B (equilibration)

  • Injection Volume: 2 µL.

  • Detection: UV at 335 nm or mass spectrometry.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 or HILIC Column HPLC->Column Detector UV/Vis or MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration and Resolution Calculation Chromatogram->Integration Optimization Method Optimization Integration->Optimization Optimization->HPLC Adjust Mobile Phase

Caption: Experimental workflow for the optimization of this compound isomer separation.

Troubleshooting_Workflow Start Poor Isomer Resolution CheckSystem Check System Suitability (Column, Connections, etc.) Start->CheckSystem OptimizeMP Optimize Mobile Phase CheckSystem->OptimizeMP AdjustGradient Adjust Gradient Slope (Make it shallower) OptimizeMP->AdjustGradient ChangeOrganic Change Organic Modifier (e.g., ACN vs. MeOH) AdjustGradient->ChangeOrganic GoodResolution Good Resolution Achieved AdjustGradient->GoodResolution Success AdjustpH Adjust Mobile Phase pH ChangeOrganic->AdjustpH ChangeOrganic->GoodResolution Success AlternativeMethods Consider Alternative Methods AdjustpH->AlternativeMethods If still no separation AdjustpH->GoodResolution Success HILIC Try HILIC AlternativeMethods->HILIC ChangeColumn Try Different Stationary Phase AlternativeMethods->ChangeColumn HILIC->GoodResolution Success ChangeColumn->GoodResolution Success

References

Overcoming matrix effects in the bioanalysis of Apigenin 7-O-methylglucuronide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Apigenin (B1666066) 7-O-methylglucuronide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Apigenin 7-O-methylglucuronide, with a focus on identifying and mitigating matrix effects.

Q1: My signal intensity for this compound is low and variable in plasma/serum samples. What is the likely cause?

Low and inconsistent signal intensity is a common symptom of matrix effects, particularly ion suppression.[1] Endogenous components in biological matrices, such as phospholipids (B1166683), can co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a suppressed and erratic signal. This can compromise the accuracy, precision, and sensitivity of your assay.

Q2: How can I confirm that matrix effects are impacting my analysis?

There are two primary methods to assess the presence and magnitude of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. A continuous flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected. Dips or peaks in the baseline signal of the analyte indicate the retention times at which co-eluting matrix components are causing ion suppression or enhancement.

  • Quantitative Assessment (Matrix Factor Calculation): This method, recommended by regulatory agencies, quantifies the extent of the matrix effect. It involves comparing the peak area of the analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area in a neat solution. A significant difference indicates the presence of matrix effects.

Q3: I have confirmed a significant matrix effect. What are my options to mitigate it?

The most effective strategies to combat matrix effects involve optimizing sample preparation, refining chromatographic separation, or using an appropriate internal standard. The choice of method will depend on the severity of the matrix effect and the required sensitivity of the assay.

Strategy Principle Advantages Disadvantages
Sample Dilution Reduces the concentration of interfering matrix components.Simple and quick to implement.May reduce analyte concentration below the limit of quantification (LOQ).
Protein Precipitation (PPT) Removes proteins by adding an organic solvent (e.g., acetonitrile (B52724), methanol).Fast, simple, and inexpensive.May not effectively remove other matrix components like phospholipids, often leading to residual matrix effects.
Liquid-Liquid Extraction (LLE) Separates the analyte from matrix components based on differential solubility in two immiscible liquids.Can provide cleaner extracts than PPT.More time-consuming and requires solvent optimization. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Separates the analyte from the matrix by selective adsorption onto a solid sorbent, followed by elution.Provides very clean extracts, significantly reducing matrix effects.More complex, time-consuming, and expensive than PPT or LLE. Requires method development to select the appropriate sorbent and solvents.
Chromatographic Separation Modifying the LC method to resolve the analyte peak from co-eluting interferences.Can be effective if the interfering peaks are few and well-defined.May require significant method development and may not be possible for complex matrices with numerous interferences.
Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.Considered the gold standard for compensating for matrix effects.Can be expensive and may not be commercially available for all analytes.

Frequently Asked Questions (FAQs)

Q4: What are the primary sources of matrix effects in the bioanalysis of flavonoid glucuronides?

In biological matrices like plasma and serum, the most common culprits are phospholipids from cell membranes. Other endogenous substances such as salts, proteins, and other metabolites can also contribute to matrix effects.[1] In bile samples, bile acids are a major source of signal suppression for flavonoid glucuronides.

Q5: Is this compound expected to be a stable compound during sample preparation and storage?

The methylation of flavonoids generally increases their metabolic stability by preventing the formation of further glucuronic acid and sulfate (B86663) conjugates.[2] This suggests that this compound should be relatively stable. However, it is always best practice to perform stability studies under your specific experimental conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage) as part of method validation.

Q6: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?

While a SIL-IS is the ideal choice, a structural analog can be used. However, it is crucial to demonstrate that the analog behaves similarly to the analyte in terms of extraction recovery and ionization response in the presence of the matrix. The analog should ideally co-elute with the analyte for effective compensation of matrix effects.

Q7: Which sample preparation method is the best starting point for analyzing this compound in plasma?

Protein precipitation with acetonitrile is a common and straightforward starting point for the analysis of flavonoid glucuronides in plasma.[3] It is a rapid technique suitable for high-throughput analysis. If significant matrix effects are observed with PPT, more rigorous methods like liquid-liquid extraction or solid-phase extraction should be explored.

Experimental Protocols

Below are detailed methodologies for assessing and mitigating matrix effects in the bioanalysis of this compound.

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., plasma)

  • This compound standard solution

  • LC-MS/MS system

Procedure:

  • Prepare Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent at low, medium, and high concentrations corresponding to your calibration curve.

  • Prepare Set B (Post-extraction Spike): Process blank matrix samples using your chosen extraction procedure (e.g., protein precipitation). Spike the this compound standard into the final, clean extract at the same low, medium, and high concentrations as in Set A.

  • Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) at each concentration level:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

Objective: A rapid method for protein removal from plasma or serum.

Materials:

  • Plasma/serum sample (e.g., 100 µL)

  • Internal standard solution

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of sample to solvent is common).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To achieve a cleaner extract compared to PPT.

Materials:

  • Plasma/serum sample

  • Internal standard solution

  • pH adjustment buffer (if necessary)

  • Water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette the plasma sample into a glass tube.

  • Add the internal standard.

  • Adjust the pH of the sample if necessary to ensure the analyte is in a non-ionized state.

  • Add the extraction solvent (e.g., 3-5 times the sample volume).

  • Vortex vigorously for 2-5 minutes to facilitate extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer containing the analyte to a new tube.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To obtain a highly purified extract with minimal matrix effects.

Materials:

  • Plasma/serum or bile sample

  • Internal standard solution

  • SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent)

  • Conditioning, washing, and elution solvents

  • SPE manifold (vacuum or positive pressure)

Procedure:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or buffer).

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Pass a wash solvent through the cartridge to remove interfering components while retaining the analyte.

  • Elution: Elute the analyte of interest with an appropriate elution solvent.

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Highest Purity lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data end end data->end Final Concentration

Caption: General workflow for the bioanalysis of this compound.

troubleshooting_logic start Low/Variable Signal? assess_me Assess Matrix Effect (Post-Column Infusion or MF) start->assess_me Yes check_instrument Check Instrument Performance (e.g., sensitivity, calibration) start->check_instrument No me_present Matrix Effect Confirmed? assess_me->me_present optimize_prep Optimize Sample Prep (LLE or SPE) me_present->optimize_prep Yes me_present->check_instrument No optimize_lc Optimize LC Separation optimize_prep->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is check_analyte Check Analyte Stability/ Standard Integrity check_instrument->check_analyte

Caption: Troubleshooting logic for low signal intensity in bioanalysis.

References

Stability issues of Apigenin 7-O-methylglucuronide during sample storage and processing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Apigenin 7-O-methylglucuronide during sample storage and processing. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

IssuePossible Cause(s)Troubleshooting Steps
Low or no recovery of this compound from biological samples (e.g., plasma, urine). Degradation during sample collection and handling: Enzymatic hydrolysis by glucuronidases present in the biological matrix.1. Immediate Cooling: Place blood or other biological samples on ice immediately after collection. 2. Rapid Processing: Separate plasma or serum from whole blood as soon as possible, preferably within 15 minutes of collection, by centrifugation at 4°C. 3. pH Adjustment: Acidify plasma samples to a pH of approximately 4-5 with citric acid or formic acid to inhibit pH-dependent hydrolysis.[1] 4. Use of Inhibitors: Consider adding glucuronidase inhibitors to the collection tubes if enzymatic degradation is suspected.
Degradation during storage: Instability at the storage temperature, or effects of freeze-thaw cycles.1. Optimal Storage Temperature: Store plasma and other biological samples at -70°C or lower for long-term stability.[2] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.[3][4] 2. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller, single-use volumes before the initial freezing to avoid repeated freeze-thaw cycles.[3] 3. Verify Stability: Conduct freeze-thaw stability experiments for your specific sample matrix and storage conditions.
Degradation during sample processing: Hydrolysis due to acidic or alkaline conditions, or exposure to high temperatures.1. Maintain Neutral pH: Keep the pH of solutions as close to neutral as possible during extraction and processing, unless a specific pH is required for separation. 2. Avoid High Temperatures: Perform all processing steps at low temperatures (e.g., on ice or in a cold room). Avoid heating samples. 3. Solvent Selection: Use solvents that are known to be compatible with flavonoid glucuronides. Methanol and acetonitrile (B52724) are commonly used.[5][6]
Inconsistent or variable concentrations of this compound in replicate analyses. Ongoing degradation during analysis: Instability in the autosampler.1. Cooled Autosampler: Use a cooled autosampler to maintain the stability of the processed samples during the analytical run. 2. Shorten Analysis Time: Optimize the analytical method to minimize the time each sample spends in the autosampler. 3. Re-injection Reproducibility: Assess the stability of the analyte in the autosampler by re-injecting the same vial at different time points.
Matrix effects in LC-MS/MS analysis: Ion suppression or enhancement from co-eluting compounds in the sample matrix.1. Optimize Chromatography: Adjust the chromatographic method to separate this compound from interfering matrix components.[7][8] 2. Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix interferences. 3. Use of Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Appearance of unexpected peaks in the chromatogram. Degradation of this compound: Formation of the aglycone (Apigenin) or other degradation products due to hydrolysis.1. Peak Identification: Use mass spectrometry to identify the unexpected peaks. The mass of Apigenin (m/z 270.24) is a likely candidate for a degradation product. 2. Review Sample Handling: Re-evaluate the entire sample handling and processing workflow to identify potential sources of degradation (e.g., pH, temperature). 3. Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, and oxidative conditions to confirm the identity of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[9]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in DMSO, methanol, or ethanol.[8] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]

Q3: Is this compound sensitive to pH?

A3: While specific data for this compound is limited, the related compound Apigenin 7-O-glucoside is known to be susceptible to hydrolysis under acidic conditions.[5][6][10] It is therefore advisable to maintain a near-neutral pH during sample processing to minimize the risk of degradation.

Q4: Can I heat my samples to improve solubility or for other processing steps?

A4: It is strongly advised to avoid heating samples containing this compound. Studies on the related compound, Apigenin 7-O-glucoside, have shown that it degrades at elevated temperatures.[5][11]

Q5: What are the potential degradation products of this compound?

A5: The primary degradation product is likely to be the aglycone, Apigenin, formed through the hydrolysis of the glucuronide bond. Other degradation products may form under harsh conditions such as strong acid, base, or oxidizing agents.

Q6: How can I prevent enzymatic degradation of this compound in biological samples?

A6: To prevent enzymatic degradation by glucuronidases, it is crucial to handle samples at low temperatures, process them quickly, and consider acidifying the plasma to a pH of around 4-5.[1] The use of specific enzyme inhibitors can also be explored.

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of this compound and related compounds.

Table 1: Storage Stability of Apigenin 7-O-glucuronide

FormStorage TemperatureDurationStabilitySource
Solid Powder-20°C≥ 4 yearsStable[9]
In Solvent-20°C or -80°CNot specifiedAliquot to avoid freeze-thaw cycles[3]

Table 2: Hydrolysis of Apigenin 7-O-glucoside under Different Conditions (Illustrative for Glucuronide Stability)

ConditionTemperatureDurationResultSource
Acidic (pH 1.10)80°C2 hoursMaximum hydrolysis rate observed[5]
Acidic (pH 1.60)Not specifiedNot specifiedHydrolysis is expected to occur[5]
Neutral/AlkalineNot specifiedNot specifiedData not available, but generally more stable than in acidic conditions
Elevated Temperature50°CNot specifiedStable during extraction[5]
Elevated Temperature65°C and 80°CNot specifiedDecreased content observed[5]

Experimental Protocols

Protocol: Assessment of Freeze-Thaw Stability of this compound in Plasma

This protocol is adapted from general guidelines for assessing the stability of metabolites in biological samples.

  • Sample Preparation:

    • Spike a pool of blank plasma with this compound at two concentration levels (low and high QC).

    • Aliquot the spiked plasma into multiple single-use polypropylene (B1209903) tubes.

  • Freeze-Thaw Cycles:

    • Freeze all aliquots at -70°C or lower for at least 24 hours (Cycle 0).

    • Thaw a set of aliquots completely at room temperature.

    • Once thawed, refreeze the samples at -70°C or lower for at least 12-24 hours. This completes one freeze-thaw cycle.

    • Repeat the thaw-freeze process for the desired number of cycles (e.g., 3 to 5 cycles).

  • Analysis:

    • After the final thaw, analyze the samples from each freeze-thaw cycle along with a freshly prepared calibration curve and a set of control samples that have not undergone any freeze-thaw cycles (Cycle 0).

    • Quantify the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each freeze-thaw cycle.

    • Compare the mean concentration of the samples from each cycle to the mean concentration of the control samples (Cycle 0).

    • The analyte is considered stable if the mean concentration at each cycle is within ±15% of the nominal concentration of the control samples.

Visualizations

Potential Degradation Pathway of this compound A7MG This compound Apigenin Apigenin A7MG->Apigenin Hydrolysis (Acidic pH, High Temperature, Enzymatic Activity) MethylglucuronicAcid Methylglucuronic Acid DegradationProducts Further Degradation Products Apigenin->DegradationProducts Oxidation General Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage and Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Spike Spike Blank Matrix with This compound Aliquot Aliquot Samples Spike->Aliquot FreezeThaw Freeze-Thaw Cycles Aliquot->FreezeThaw LongTerm Long-Term Storage (-20°C, -80°C) Aliquot->LongTerm BenchTop Bench-Top Stability (Room Temperature) Aliquot->BenchTop Extraction Sample Extraction FreezeThaw->Extraction LongTerm->Extraction BenchTop->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification Compare Compare to Control (T0) Quantification->Compare Assess Assess Stability (e.g., within ±15%) Compare->Assess

References

Enhancing the sensitivity of Apigenin 7-O-methylglucuronide detection in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Apigenin (B1666066) 7-O-methylglucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting Apigenin 7-O-methylglucuronide?

A1: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of flavonoids like this compound.[1] However, negative ion mode is often preferred for flavonoid glucuronides as it can provide clear fragmentation patterns, including the neutral loss of the glucuronide group.[2] The choice may also depend on the specific mass spectrometer and the sample matrix. It is recommended to test both modes during method development to determine the best sensitivity and specificity for your application.

Q2: I am observing a weak signal for my analyte. How can I enhance the sensitivity of detection?

A2: Several strategies can be employed to enhance the signal intensity of this compound:

  • Optimization of ESI Source Parameters: Systematically optimize parameters such as spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) to maximize the ionization efficiency for your specific compound and mobile phase composition.

  • Mobile Phase Modification: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., ammonium (B1175870) formate) to the mobile phase can improve ionization.[2][3][4] For positive mode, an acidic mobile phase is typically used, while a basic or neutral mobile phase may be beneficial in negative mode.

  • Metal Complexation: The formation of metal complexes can significantly enhance the signal of flavonoids.[5] Introducing a divalent transition metal, such as Cu²⁺, along with an auxiliary ligand like 2,2'-bipyridine, can lead to the formation of highly sensitive ternary complexes.[5] This approach has been shown to increase signal intensity by up to two orders of magnitude compared to conventional protonation or deprotonation.[5]

  • Sample Preparation: Ensure your sample preparation method effectively removes interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation in reducing matrix effects and improving signal-to-noise.[3][6]

Q3: What are the expected major fragments of this compound in MS/MS analysis?

A3: In tandem mass spectrometry (MS/MS), the most characteristic fragmentation of flavonoid glucuronides is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucuronic acid moiety. For this compound (molecular weight approximately 460.4 g/mol ), you would expect to see a product ion corresponding to the apigenin aglycone (m/z around 270.2). The MS/MS spectrum of the closely related apigenin-7-O-glucuronide shows a prominent fragment at m/z 271 in positive mode, corresponding to the [Apigenin+H]⁺ ion.[7] In negative mode, the [M-H]⁻ ion would be observed, and its fragmentation would likely yield an ion corresponding to the deprotonated apigenin aglycone.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Poor ionization efficiency.Optimize ESI source parameters (spray voltage, gas flows, temperature). Adjust mobile phase pH with additives like formic acid or ammonium formate.[2][3][4] Consider using metal complexation to enhance signal.[5]
Matrix suppression.Improve sample cleanup. Use solid-phase extraction (SPE) instead of protein precipitation for complex matrices like bile or plasma.[3][6] Dilute the sample if possible.
Incorrect mass spectrometer settings.Verify the mass spectrometer is set to the correct m/z for the precursor ion of this compound. Ensure the collision energy is optimized for the desired fragmentation.
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components, including the capillary and lenses, according to the manufacturer's instructions.
Leaks in the system.Check for leaks in the LC flow path and at the MS inlet.[8]
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Use a guard column to protect the analytical column.[8] If the column is old, replace it. Flush the column with a strong solvent.
Inappropriate mobile phase.Ensure the mobile phase is compatible with the column and the analyte. Adjust the pH or organic solvent composition.
Secondary interactions with the stationary phase.Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA), although be aware that TFA can suppress ionization in ESI.
Inconsistent Retention Times Unstable LC pump performance.Purge the LC pumps to remove air bubbles. Ensure the solvent lines are properly primed.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[4]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.

Experimental Protocols

Sample Preparation from Biological Fluids (Plasma/Bile)

This protocol is adapted from methods for flavonoid glucuronide analysis.[3][6]

  • Protein Precipitation (for blood/plasma):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]

  • Solid-Phase Extraction (SPE) (for bile or to reduce matrix effects):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) according to the manufacturer's instructions.

    • Dilute the sample (e.g., 10 µL of bile in 1 mL of water with 0.1% formic acid) and add an internal standard.[3]

    • Load the diluted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences (e.g., water with 0.1% formic acid).

    • Elute the analyte with a stronger solvent (e.g., methanol (B129727) with 0.1% formic acid).[3]

    • Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Parameters for Analysis

The following table provides a starting point for LC-MS/MS method development, based on published methods for similar compounds.[3][4][6]

Parameter Recommended Starting Conditions
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[3]
Mobile Phase A Water with 0.1% formic acid[2][3][4]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[3][4]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C[4]
Ionization Mode ESI Positive or Negative (test both)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ ~m/z 461.1
Precursor Ion [M-H]⁻ ~m/z 459.1
Product Ion ~m/z 271.1 (corresponding to Apigenin aglycone)
Collision Energy Optimize for the specific instrument (typically 10-40 eV)[9]

Visualized Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Bile, etc.) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Simpler Matrix SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Complex Matrix Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Mass Spectrometry (ESI-MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic Start Problem Observed LowSignal Low or No Signal Start->LowSignal HighNoise High Background Noise Start->HighNoise BadPeakShape Poor Peak Shape Start->BadPeakShape CheckIonization Optimize Ion Source & Mobile Phase? LowSignal->CheckIonization FreshMobilePhase Use Fresh Mobile Phase? HighNoise->FreshMobilePhase CheckColumn Check/Replace Column? BadPeakShape->CheckColumn ImproveCleanup Improve Sample Cleanup? (e.g., use SPE) CheckIonization->ImproveCleanup No Resolved Problem Resolved CheckIonization->Resolved Yes VerifyMSSettings Verify MS Settings? ImproveCleanup->VerifyMSSettings No ImproveCleanup->Resolved Yes VerifyMSSettings->Resolved Yes CleanSource Clean Ion Source? FreshMobilePhase->CleanSource No FreshMobilePhase->Resolved Yes CleanSource->Resolved Yes AdjustMobilePhase Adjust Mobile Phase? CheckColumn->AdjustMobilePhase No CheckColumn->Resolved Yes AdjustMobilePhase->Resolved Yes

Caption: A logical troubleshooting guide for common mass spectrometry issues.

References

Method development challenges for Apigenin 7-O-methylglucuronide in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for method development involving Apigenin 7-O-methylglucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound in complex matrices like plasma or bile?

The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from complex matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[1][2]

  • Low Concentrations: this compound is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[3][4]

  • Analyte Stability: Glucuronides can be susceptible to hydrolysis back to the parent aglycone (Apigenin) under certain pH and temperature conditions, which can occur during sample collection, storage, and preparation.[5][6][7]

  • Extraction Efficiency: Achieving consistent and high recovery of this polar metabolite from complex matrices can be difficult.

Q2: What are the recommended sample preparation techniques for this compound?

Commonly used and effective sample preparation techniques include:

  • Solid Phase Extraction (SPE): This is highly effective for cleaning up complex samples like bile and plasma, removing interfering substances such as bile acids, and concentrating the analyte.[1]

  • Protein Precipitation (PPT): A simpler and faster method suitable for plasma and blood samples, where a solvent like acetonitrile (B52724) is used to precipitate and remove proteins.[1][8]

  • Liquid-Liquid Extraction (LLE): Useful for separating the analyte from matrix components based on differences in solubility.[3][4]

Q3: Which analytical instrumentation is most suitable for the analysis of this compound?

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity, which are crucial for accurately measuring low concentrations of the analyte in complex matrices.[1][8] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and selectivity for certain applications.[3][4][9]

Q4: How can I minimize the instability of this compound during sample handling and analysis?

To prevent hydrolysis of the glucuronide moiety:

  • Keep samples on ice or at low temperatures during processing.[6]

  • Maintain a neutral or slightly acidic pH, as extreme pH conditions can promote hydrolysis.[5][6][7]

  • Minimize the time between sample collection and analysis.

  • Consider the use of enzyme inhibitors if enzymatic degradation is a concern.

Troubleshooting Guides

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Poor Extraction Recovery 1. Optimize the SPE or LLE protocol (e.g., change the sorbent, elution solvent, or pH). 2. For protein precipitation, ensure the solvent-to-sample ratio is adequate for complete protein removal.[8] 3. Evaluate different extraction techniques to find the most efficient one for your matrix.
Analyte Degradation 1. Ensure samples are processed at low temperatures and stored correctly.[6] 2. Check the pH of all solutions used during extraction and analysis to avoid conditions that favor hydrolysis.[5][7] 3. Prepare fresh samples and analyze them immediately to confirm if degradation is time-dependent.
Mass Spectrometer Issues 1. Confirm the correct precursor and product ions are being monitored for this compound. 2. Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution. 3. Clean the ion source and check for any blockages.
Chromatographic Problems 1. Ensure the correct mobile phases are being used and are properly mixed. 2. Check for column degradation or blockage; if necessary, wash or replace the column. 3. Verify the injection volume and ensure the autosampler is functioning correctly.
Poor Peak Shape
Potential Cause Troubleshooting Steps
Column Overload 1. Dilute the sample or reduce the injection volume. 2. Ensure the concentration of the injected sample is within the linear range of the method.
Inappropriate Mobile Phase 1. Adjust the mobile phase composition, particularly the organic-to-aqueous ratio and the pH. 2. Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Column Contamination or Degradation 1. Implement a column wash step between injections. 2. If the problem persists, replace the analytical column.
Co-eluting Interferences 1. Optimize the chromatographic gradient to improve the separation of the analyte from interfering matrix components.[1] 2. Enhance the sample cleanup procedure to remove the interfering substances.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Ensure precise and consistent execution of the extraction protocol for all samples. 2. Use an internal standard to correct for variations in extraction recovery and matrix effects.[3]
Significant Matrix Effects 1. Improve the sample cleanup method to remove more matrix components.[1] 2. Optimize the chromatography to separate the analyte from the ion-suppressing regions of the chromatogram. 3. Use a matrix-matched calibration curve or stable isotope-labeled internal standard to compensate for matrix effects.[2]
Instrument Instability 1. Allow the LC-MS/MS system to equilibrate sufficiently before starting the analytical run. 2. Monitor system suitability by injecting a standard sample periodically throughout the run.

Quantitative Data Summary

The following tables summarize typical parameters from validated methods for Apigenin and its glucuronide/glucoside derivatives. These can serve as a starting point for method development for this compound.

Table 1: LC-MS/MS Method Parameters and Performance

AnalyteMatrixExtraction MethodRecovery (%)Precision (RSD %)Linearity RangeReference
Apigenin-glucuronideBile, BloodSPE, PPT>85<15Not Specified[1]
ApigeninRat PlasmaPPT86.5 - 90.1<13.10.50 - 500 ng/mL[8]
Apigenin, Apigenin 7-glucoside, Chlorogenic AcidGoat SerumNot Specified76.2 - 89.51.22 - 14.5Not Specified[10]

Table 2: HPLC Method Parameters and Performance

| Analyte | Matrix | Extraction Method | Precision (RSD %) | Lower Limit of Quantification | Reference | | :--- | :--- | :--- | :--- | :--- | | Apigenin-7-O-glucuronide | Topical Cream | LLE | Not Specified | Not Specified |[3][4] | | Apigenin-7-O-β-D-glucoside | Rat Plasma | Not Specified | <9.97 | 0.06 µg/mL |[9] |

Detailed Experimental Protocols

Protocol 1: Extraction and Analysis of Apigenin-glucuronide from Blood/Bile (LC-MS/MS)

This protocol is adapted from a method developed for flavonoid glucuronides.[1]

1. Sample Preparation:

  • Blood Samples: Protein precipitation by adding acetonitrile.
  • Bile Samples: Solid Phase Extraction (SPE) to remove interfering bile acids.

2. Chromatographic Conditions:

  • Column: Resteck HPLC column (50 mm × 2.1 mm ID, 1.7 μm).[1]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

3. Mass Spectrometry Detection:

  • Instrument: AB Sciex 5500 Qtrap mass spectrometer or similar.
  • Ionization Mode: Positive ion mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor/product ion pairs for this compound and the internal standard should be determined.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Plasma, Bile) extraction Extraction (SPE, PPT, or LLE) sample->extraction cleanup Sample Cleanup & Concentration extraction->cleanup lc LC Separation (e.g., C18 column) cleanup->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the analysis of this compound.

Logical Relationship for Troubleshooting Low Analyte Signal

G cluster_sample Sample Integrity cluster_prep Sample Preparation cluster_instrument Instrument Performance start Low or No Signal degradation Check for Analyte Degradation (pH, Temp, Time) start->degradation recovery Evaluate Extraction Recovery (Optimize SPE/LLE) start->recovery chromatography Assess Chromatography (Peak Shape, Retention) start->chromatography ms_sensitivity Verify MS Sensitivity (Tune & Calibrate) start->ms_sensitivity degradation->start recovery->start chromatography->start ms_sensitivity->start

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Optimizing Cell Culture Conditions for Studying Apigenin 7-O-methylglucuronide Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apigenin (B1666066) 7-O-methylglucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell culture experiments and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of Apigenin 7-O-methylglucuronide?

A1: this compound has low solubility in water. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, a 10-100 mM stock solution in DMSO can be prepared. It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3] When preparing your working concentrations in cell culture medium, ensure that the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: What is the stability of this compound in cell culture medium?

A2: The stability of flavonoid glycosides like this compound in cell culture medium can be influenced by factors such as pH, temperature, and light exposure.[4][5] Generally, apigenin glycosides are more stable in acidic conditions and may degrade in neutral or alkaline pH over time.[6] It is recommended to prepare fresh working solutions from your frozen stock for each experiment. To minimize degradation, protect your stock solutions and treated cell cultures from prolonged exposure to light.

Q3: My cells are not showing a significant response to this compound treatment. What could be the reason?

A3: Several factors could contribute to a lack of cellular response:

  • Sub-optimal Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is essential to perform a dose-response experiment (e.g., using a wide range of concentrations from 1 µM to 100 µM) to determine the optimal working concentration for your specific cell type.

  • Incubation Time: The effects of the compound may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.

  • Cellular Uptake and Metabolism: Flavonoid glucuronides may be actively transported into cells, and their intracellular concentration can be influenced by efflux pumps. Furthermore, some cell types can express β-glucuronidase, an enzyme that can hydrolyze the glucuronide moiety, releasing the aglycone form, apigenin.[7] The biological activity you observe might be due to apigenin itself. You can investigate this by co-treating with an inhibitor of β-glucuronidase.

  • Cell Density: High cell density can sometimes diminish the apparent effect of a compound. Ensure you are seeding a consistent and optimal number of cells for your assays.[3]

  • Compound Integrity: Ensure your stock solution of this compound has been stored correctly and has not degraded.

Q4: I am observing high variability between my experimental replicates. What are the common causes?

A4: High variability can stem from several sources:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding your plates to achieve consistent cell numbers in each well.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[3]

  • Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and the compound.

  • Contamination: Low-level microbial contamination can affect cell health and introduce variability. Regularly check your cell cultures for any signs of contamination.

Troubleshooting Guides

Problem 1: Low Cell Viability or Unexpected Cytotoxicity in Vehicle Control
Possible Cause Troubleshooting Step
High DMSO Concentration Ensure the final DMSO concentration in your culture medium is non-toxic for your cell line (typically ≤ 0.1%). Perform a DMSO toxicity curve for your specific cells.
Contaminated Reagents Use sterile, high-quality cell culture media, serum, and supplements. Filter-sterilize all solutions.
Poor Cell Health Do not use cells that are over-confluent or have been in culture for too many passages. Start experiments with healthy, actively dividing cells.[8]
Problem 2: Inconsistent Results in Apoptosis Assays
Possible Cause Troubleshooting Step
Incorrect Timing of Assay Apoptosis is a dynamic process. The timing of your assay is critical. Perform a time-course experiment to determine the optimal endpoint for detecting apoptosis after treatment.
Sub-optimal Compound Concentration Use a concentration of this compound that is known to induce apoptosis from your dose-response studies. Very high concentrations may lead to necrosis, while low concentrations may not be effective.
Assay Sensitivity Different apoptosis assays have varying sensitivities. Consider using multiple methods to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, and western blotting for apoptotic markers like cleaved PARP or caspases).
Cell Detachment Apoptotic cells can detach from the culture surface. When collecting cells for analysis, be sure to collect both the adherent and floating cell populations.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of apigenin and its glycoside derivatives in various cancer cell lines. This data can serve as a reference for designing your initial dose-response experiments.

CompoundCell LineAssayIC50 ValueReference
Apigenin-7-O-glucosideHCT116 (Colon Cancer)MTT15 µM
ApigeninHCT116 (Colon Cancer)MTT62 µM
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)Not specified40.17 µg/ml[9]
ApigeninMDA-MB-453 (Breast Cancer)Not specified59.44 µM (24h), 35.15 µM (72h)[10]
Apigenin-7-O-glucosideHeLa (Cervical Cancer)Not specified47.26 µM (48h)[11]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating the cytotoxic effects of apigenin derivatives.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol provides a general framework for detecting apoptosis.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal duration determined from previous experiments.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways potentially affected by this compound and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (in DMSO) treat Treat with Apigenin 7-O-methylglucuronide stock->treat cells Cell Culture Maintenance seed Seed Cells cells->seed seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot (Signaling Proteins) treat->western data Data Analysis & Interpretation viability->data apoptosis->data western->data

Caption: A general experimental workflow for studying the effects of this compound.

PI3K_Akt_pathway Apigenin inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival, and induction of apoptosis. apigenin Apigenin (from hydrolysis) pi3k PI3K apigenin->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Apigenin.

NFkB_pathway Apigenin suppresses NF-κB signaling by inhibiting IKK, which prevents the phosphorylation and degradation of IκBα, thereby blocking NF-κB translocation to the nucleus.[17][18][19] apigenin Apigenin (from hydrolysis) ikk IKK apigenin->ikk ikba IκBα ikk->ikba P nfkb NF-κB ikba->nfkb Inhibition nucleus Nucleus nfkb->nucleus inflammation Inflammatory Gene Expression nucleus->inflammation Transcription

References

Technical Support Center: Refinement of Animal Dosing Protocols for Apigenin 7-O-methylglucuronide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apigenin (B1666066) 7-O-methylglucuronide and related compounds in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Apigenin 7-O-methylglucuronide and why is it of interest in research?

A1: this compound is a metabolite of apigenin, a naturally occurring flavonoid found in various plants.[1] Flavonoids and their metabolites are of significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3] Studying the specific metabolites, such as the methylated glucuronide form, is crucial for understanding their bioavailability, metabolic fate, and biological activity in vivo.

Q2: What are the main challenges in oral dosing of this compound in animal studies?

A2: Like many flavonoids, apigenin and its metabolites often exhibit low oral bioavailability due to poor water solubility and extensive first-pass metabolism in the intestine and liver.[2][4] Key challenges include:

  • Poor Solubility: Difficulty in preparing stable and homogenous dosing formulations.[4]

  • First-Pass Metabolism: Significant enzymatic modification (glucuronidation and sulfation) in the gut and liver, which can alter the compound's activity and reduce systemic exposure.[2]

  • Gut Microbiota Interaction: The gut microbiome can metabolize flavonoids and their glycosides, influencing their absorption and subsequent biological effects.[5]

Q3: Can administering the glucuronide or methylglucuronide form of apigenin improve its bioavailability?

A3: Yes, studies on the related compound, apigenin-7-O-glucuronide, suggest that its oral administration can lead to higher systemic exposure of apigenin compared to administering apigenin itself. This is likely due to the glucuronide form being more stable in the gastrointestinal tract and potentially acting as a prodrug. While specific data for the methylated form is limited, a similar behavior could be hypothesized.

Troubleshooting Guide

Formulation and Administration

Q4: My this compound is not dissolving in the vehicle for oral gavage. What can I do?

A4: Poor water solubility is a common issue with flavonoids. Here are some troubleshooting steps:

  • Vehicle Selection: For preclinical studies, a common approach is to use a co-solvent system. A mixture of DMSO and PEG300 or corn oil is often used. It is recommended to keep the proportion of DMSO in the working solution low, ideally below 2%, especially for animals that may be weak.

  • Solubilization Aids: The use of surfactants like Tween 80 or complexing agents such as cyclodextrins can enhance solubility.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the vehicle (if compatible with the study design and animal welfare) might improve solubility.

  • Particle Size Reduction: Nanonization or micronization of the compound can increase its surface area and improve dissolution rate and bioavailability.

Q5: I am observing regurgitation or signs of distress in my animals after oral gavage. What could be the cause and how can I prevent it?

A5: This can be due to several factors related to the gavage technique or the formulation itself.

  • Improper Gavage Technique: Ensure that the gavage needle is of the correct size and length for the animal and that it is inserted gently into the esophagus, not the trachea. The animal should be properly restrained to avoid injury.

  • High Dosing Volume: Excessive volumes can cause discomfort and reflux. For mice, a general guideline is a maximum of 10 mL/kg, though smaller volumes are often recommended.

  • Formulation Irritation: The vehicle or the compound itself might be irritating to the gastric mucosa. Consider using a less irritating vehicle or adding a protectant to the formulation.

  • Viscosity of the Formulation: Highly viscous solutions can be difficult to administer and may cause discomfort. If possible, adjust the formulation to a lower viscosity.

Pharmacokinetics and Metabolism

Q6: The plasma concentrations of this compound are highly variable between my study animals. What could be the reasons?

A6: High inter-individual variability is not uncommon in pharmacokinetic studies of flavonoids. Potential reasons include:

  • Differences in Gut Microbiota: The composition of the gut microbiome can vary significantly between animals, leading to differences in the metabolism of the administered compound.[5]

  • Genetic Polymorphisms: Variations in metabolic enzymes (e.g., UGTs and SULTs) can lead to different rates of metabolism.

  • Gavage Accuracy: Inconsistent administration of the full dose can lead to variability. Ensure consistent and accurate dosing for all animals.

  • Food Effects: The presence or absence of food in the stomach can affect the absorption of the compound. Standardize fasting times before dosing.

Q7: I am detecting the parent apigenin in the plasma after administering this compound. Is this expected?

A7: Yes, this is an expected finding. Glucuronides and their methylated derivatives can be deconjugated by β-glucuronidases present in the gut or tissues, releasing the aglycone (apigenin). This is a key aspect of their metabolism and may contribute to the overall biological activity.

Experimental Protocols

Oral Gavage Dosing Protocol for a Pharmacokinetic Study in Rats

This protocol is a general guideline and should be adapted based on the specific compound characteristics and study objectives.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast animals for 12 hours prior to dosing, with free access to water.

  • Dose Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the dosing vehicle. A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, and 50% saline. The final concentration of the compound should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

    • Ensure the compound is fully dissolved and the solution is homogenous. Gentle warming and vortexing may be necessary. Prepare the formulation fresh on the day of dosing.

  • Dosing:

    • Weigh each rat to determine the exact volume to be administered.

    • Administer the formulation via oral gavage using an appropriately sized gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

UPLC-MS/MS Method for Quantification in Plasma

This is a general method that should be optimized and validated for this compound.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for the specific transitions of this compound and the internal standard.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Apigenin and its Glucuronide in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Apigenin50~7.47~0.9~2590[6]
Apigenin-7-O-glucuronide50VariesVariesVaries[6]

Table 2: Recommended Oral Gavage Volumes and Needle Sizes for Mice and Rats

SpeciesBody Weight (g)Max Dosing Volume (mL/kg)Recommended Needle Gauge
Mouse20-301020-22G
Rat200-3001016-18G

Mandatory Visualizations

experimental_workflow cluster_preparation Dose Preparation cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis A Weigh Compound B Prepare Vehicle (e.g., DMSO/PEG300/Saline) A->B C Dissolve Compound (Vortex/Sonicate) B->C F Oral Gavage Administration C->F D Animal Fasting E Weigh Animal & Calculate Dose D->E E->F G Serial Blood Sampling F->G H Plasma Separation G->H I Store Plasma at -80°C H->I J Plasma Sample Preparation (Protein Precipitation) I->J K UPLC-MS/MS Analysis J->K L Pharmacokinetic Modeling K->L

Caption: Experimental workflow for a pharmacokinetic study.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK AP1_activation AP-1 Activation MAPK->AP1_activation AP1_translocation AP-1 Translocation AP1_activation->AP1_translocation Apigenin_metabolite Apigenin-7-O-methylglucuronide (or its metabolites) Apigenin_metabolite->MAPK Inhibition Apigenin_metabolite->AP1_activation Inhibition Inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1_translocation->Inflammatory_genes

Caption: Potential signaling pathway modulation.

References

Validation & Comparative

A Comparative Analysis for Researchers: Apigenin vs. Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative overview of the well-researched flavonoid, Apigenin (B1666066), and its metabolite, Apigenin 7-O-methylglucuronide. While extensive data exists for Apigenin, research on its methylated glucuronide derivative is still emerging. This document synthesizes available experimental data to provide a comparative perspective for researchers, scientists, and drug development professionals.

I. Physicochemical and Pharmacokinetic Properties

Apigenin, a naturally occurring flavone (B191248) found in various plants, is known for its low intrinsic toxicity.[1] However, its therapeutic potential is often limited by poor oral bioavailability, as it is extensively metabolized into glucuronide and sulfate (B86663) conjugates.[2] Apigenin is classified as a Class II drug under the Biopharmaceutics Classification System, characterized by high intestinal permeability but low solubility.

Table 1: Physicochemical and Pharmacokinetic Profile

PropertyApigeninThis compound
Molecular Formula C₁₅H₁₀O₅C₂₂H₂₀O₁₁[1]
Molecular Weight 270.24 g/mol 460.39 g/mol [1]
Bioavailability Low oral bioavailability[2]Data not available; related glucuronides may improve Apigenin bioavailability[3]
Metabolism Extensive first-pass metabolism to glucuronide and sulfate conjugates[2]Likely undergoes further metabolism or deconjugation
Key Metabolites Apigenin-7-O-glucuronide, Apigenin-4'-O-glucuronide, Luteolin[4]Data not available

II. Comparative Biological Activity

Both Apigenin and its derivatives have been investigated for their potential therapeutic effects, primarily focusing on their anti-inflammatory and anti-cancer properties.

A. Anti-inflammatory Activity

Apigenin exhibits well-documented anti-inflammatory effects by suppressing pro-inflammatory cytokines and enzymes.[5] It has been shown to inhibit the production of TNF-α, IL-1β, and IL-6.[5]

Studies on this compound and its close analogs also demonstrate significant anti-inflammatory potential. Apigenin-7-O-β-D-glucuronide methyl ester has been shown to inhibit 5-lipoxygenase (5-LOX), cyclooxygenase-2 (COX-2), and the production of pro-inflammatory cytokines IL-1β and TNF-α.[6] Similarly, Apigenin-7-O-β-D-glucuronide has been found to suppress the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and TNF-α in LPS-stimulated macrophages and protect mice from endotoxin (B1171834) shock.[7]

Table 2: Comparative Anti-inflammatory Activity

Target/ModelApigeninThis compound & Related Glucuronides
Pro-inflammatory Cytokines Inhibition of TNF-α, IL-1β, IL-6[5]Inhibition of TNF-α, IL-1β[6][8][9]
Inflammatory Enzymes Inhibition of COX-2[5]Inhibition of 5-LOX and COX-2[6][10]
In Vivo Models Reduces inflammation in various models[5]Apigenin-7-O-β-D-glucuronide protects mice from LPS-induced endotoxin shock
B. Anti-cancer Activity

Apigenin is a well-known anti-cancer agent that inhibits cell proliferation, induces apoptosis, and modulates various signaling pathways in different cancer cell lines.[11][12] It has been shown to arrest the cell cycle and induce programmed cell death in numerous cancer types.[11]

Emerging evidence suggests that Apigenin's glucuronide and glucoside derivatives also possess anti-cancer properties. Apigenin-7-O-β-D-glucuronide methyl ester has demonstrated dose-dependent cytotoxic effects on MCF-7 breast cancer cells and decreased the expression of COX-2 mRNA.[13][14] A direct comparison between Apigenin and Apigenin-7-O-glucoside revealed that the glucoside form had a significantly stronger cytotoxic effect on HCT116 colon cancer cells, with an IC₅₀ value approximately four times lower than that of Apigenin.[15]

Table 3: Comparative Anti-cancer Activity

ActivityApigeninThis compound & Related Glucuronides/Glucosides
Cytotoxicity Induces apoptosis and cell cycle arrest in various cancer cells[11]Apigenin-7-O-β-D-glucuronide methyl ester is cytotoxic to MCF-7 cells[13]. Apigenin-7-O-glucoside is more cytotoxic than Apigenin to HCT116 cells[15]
IC₅₀ (HCT116 cells) 62 µM[15]15 µM (for Apigenin-7-O-glucoside)[15]
Mechanism Modulation of multiple signaling pathways[16]Decreased COX-2 expression (for Apigenin-7-O-β-D-glucuronide methyl ester)[14]

III. Modulation of Signaling Pathways

Apigenin's biological effects are mediated through its interaction with a multitude of intracellular signaling pathways. Key pathways modulated by Apigenin include PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, NF-κB, and Wnt/β-catenin.[16][17]

While specific data for this compound is limited, studies on the related Apigenin-7-O-β-D-glucuronide show that it inhibits the MAPK and activator protein-1 (AP-1) signaling pathways in LPS-stimulated macrophages. This suggests that the glucuronide form retains the ability to modulate key inflammatory signaling cascades.

Below are diagrams illustrating some of the key signaling pathways modulated by Apigenin and its derivatives.

Apigenin_Signaling_Pathways cluster_apigenin Apigenin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Apigenin Apigenin PI3K_Akt PI3K/Akt/mTOR Apigenin->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Apigenin->MAPK_ERK Modulates JAK_STAT JAK/STAT Apigenin->JAK_STAT Inhibits NF_kB NF-κB Apigenin->NF_kB Inhibits Wnt Wnt/β-catenin Apigenin->Wnt Inhibits Proliferation ↓ Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Proliferation JAK_STAT->Proliferation Inflammation ↓ Inflammation NF_kB->Inflammation Wnt->Proliferation

Figure 1: Overview of signaling pathways modulated by Apigenin.

Apigenin_Glucuronide_Inflammatory_Pathway cluster_stimulus External Stimulus cluster_metabolite Apigenin Glucuronide cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS MAPK p38 MAPK & ERK LPS->MAPK Apigenin_Glucuronide Apigenin-7-O-β-D-glucuronide Apigenin_Glucuronide->MAPK Inhibits AP1 AP-1 MAPK->AP1 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, NO, PGE2) AP1->Cytokines

Figure 2: Inflammatory signaling pathway inhibited by Apigenin-7-O-β-D-glucuronide.

IV. Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Apigenin and its derivatives are extensive and can be found in the primary literature cited. Below is a summarized workflow for a typical in vitro anti-inflammatory assay.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Treatment 2. Pre-treat with Apigenin or Derivative Cell_Culture->Treatment Stimulation 3. Stimulate with LPS Treatment->Stimulation NO_Assay 4a. Measure Nitric Oxide (Griess Assay) Stimulation->NO_Assay ELISA 4b. Measure Cytokines (ELISA for TNF-α, IL-6) Stimulation->ELISA Western_Blot 4c. Analyze Signaling Proteins (Western Blot for p-MAPK, NF-κB) Stimulation->Western_Blot Result 5. Determine Anti-inflammatory Efficacy NO_Assay->Result ELISA->Result Western_Blot->Result

Figure 3: General workflow for in vitro anti-inflammatory screening.

V. Conclusion and Future Directions

Apigenin is a flavonoid with a broad spectrum of well-documented biological activities. While research on its specific metabolite, this compound, is still in its early stages, the available data, along with findings for related glucuronide and glucoside derivatives, suggest that these metabolites retain, and in some cases may even possess enhanced, biological activity compared to the parent aglycone.

The potentially superior cytotoxic effects of Apigenin-7-O-glucoside and the possibility of glucuronides acting as prodrugs to improve Apigenin's bioavailability are promising areas for future research. A direct, comprehensive comparative study of Apigenin and this compound is warranted to fully elucidate their respective therapeutic potentials. Such studies should include detailed pharmacokinetic profiling and head-to-head comparisons across a range of in vitro and in vivo models of inflammation and cancer. This will provide a clearer understanding of the structure-activity relationships and guide the development of more effective flavonoid-based therapeutics.

References

Navigating the Bioavailability Challenge of Apigenin: A Comparative Guide to Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

The poor aqueous solubility and extensive first-pass metabolism of Apigenin (B1666066) lead to low and variable absorption when administered orally.[1] To address these limitations, several innovative formulation approaches have been developed and investigated, including Solid Dispersions, Phytosomes, and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). This guide will delve into the experimental data supporting these technologies, detail the methodologies employed in their evaluation, and visualize the key processes involved.

Comparative Pharmacokinetic Data of Apigenin Formulations

The following table summarizes the key pharmacokinetic parameters from various preclinical studies, comparing different Apigenin formulations to the pure, unformulated compound. These studies, primarily conducted in rat models, demonstrate a significant enhancement in oral bioavailability with advanced formulations.

Formulation TypeCarrier/Key ComponentsAnimal ModelDose of ApigeninCmax (µg/mL)AUC (µg·h/mL)Fold Increase in Bioavailability (AUC)Reference
Pure Apigenin -Sprague-Dawley Rats60 mg/kg1.33 ± 0.2411.76 ± 1.521.0
Solid Dispersion Carbon NanopowderSprague-Dawley Rats60 mg/kg3.26 ± 0.3321.48 ± 2.831.83
Solid Dispersion Pluronic-F127 (Microwave)Wistar RatsNot SpecifiedNot SpecifiedNot Specified3.19 (compared to marketed capsule)[2]
Solid Dispersion Mesoporous Silica NanoparticlesNot SpecifiedNot SpecifiedNot Specified854.89 (vs 102.69 for raw APG)8.32[3]
Phytosome PhospholipidNot SpecifiedNot SpecifiedSignificant EnhancementSignificant EnhancementNot Specified[4]
Bio-SNEDDS Coconut oil fatty acid, Imwitor 988, Transcutol P, HCO30Wistar Rats10 mg/kgSignificant Increase91.32% increaseNot Specified[5]
SNEDDS (GTP2575) Gelucire 44/14, Tween 80, PEG 400Wistar Rats50 mg/kgSignificantly HigherSignificantly Higher3.8[6]
SNEDDS (GTP3070) Gelucire 44/14, Tween 80, PEG 400Wistar Rats50 mg/kgSignificantly HigherSignificantly Higher3.3[6]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, such as animal models, dosage, and analytical methods.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are generalized protocols for the key experiments cited.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[5][6] The animals are typically fasted overnight before the experiment with free access to water.

  • Formulation Administration: A single oral dose of the Apigenin formulation or pure Apigenin suspension (control) is administered via oral gavage.[5] The dosage can vary between studies, for example, 10 mg/kg, 50 mg/kg, or 60 mg/kg.[5][6]

  • Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

  • Sample Analysis: The concentration of Apigenin in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[7][8]

    • Sample Preparation: Protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common method for extracting Apigenin from plasma.[9]

    • Chromatographic Conditions: A C18 column is typically used for separation. The mobile phase often consists of a mixture of acetonitrile, methanol, and an acidic aqueous solution (e.g., formic acid or phosphoric acid).[7][9]

    • Detection: UV detection is performed at a wavelength of approximately 340-350 nm for HPLC, while mass spectrometry provides higher sensitivity and selectivity.[9]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the metabolic pathway of Apigenin and a generalized experimental workflow for a bioavailability study.

cluster_ingestion Oral Ingestion & Digestion cluster_absorption_metabolism Absorption & Metabolism (Intestine & Liver) cluster_excretion Excretion & Recycling Apigenin_Glycosides Apigenin Glycosides (e.g., in diet) Free_Apigenin Free Apigenin (Aglycone) Apigenin_Glycosides->Free_Apigenin β-glucosidases (Stomach, Small Intestine) Absorbed_Apigenin Systemic Circulation Free_Apigenin->Absorbed_Apigenin Direct Absorption Phase_I Phase I Metabolism (CYP1A2, CYP3A4) Free_Apigenin->Phase_I Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Free_Apigenin->Phase_II Urine Urine Absorbed_Apigenin->Urine Luteolin Luteolin (Hydroxylated Metabolite) Phase_I->Luteolin Conjugates Glucuronidated & Sulfonated Metabolites Phase_II->Conjugates Conjugates->Urine Feces Feces Conjugates->Feces Recycling Enterohepatic/ Enteric Recycling Conjugates->Recycling

Caption: Metabolic pathway of orally ingested Apigenin.

Start Start: Animal Acclimatization & Fasting Dosing Oral Administration: Formulation vs. Control Start->Dosing Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Quantification of Apigenin (UPLC-MS/MS) Processing->Analysis Calculation Pharmacokinetic Analysis (Cmax, AUC) Analysis->Calculation End End: Bioavailability Comparison Calculation->End

Caption: Experimental workflow for in vivo bioavailability studies.

Conclusion

The presented data clearly indicate that advanced formulation strategies, such as solid dispersions, phytosomes, and SNEDDS, are highly effective in enhancing the oral bioavailability of Apigenin. The choice of a specific formulation will depend on various factors, including the desired release profile, manufacturing scalability, and cost-effectiveness. While the direct application of these findings to Apigenin 7-O-methylglucuronide requires further investigation, this comparative guide on the parent compound provides a strong foundation for future research and development in this area. The detailed experimental protocols and visual workflows serve as valuable resources for scientists and researchers aiming to unlock the full therapeutic potential of this promising class of flavonoids.

References

A Head-to-Head Comparison of Apigenin 7-O-methylglucuronide with Other Flavonoids: An Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of flavonoid derivatives is paramount. This guide provides a head-to-head comparison of Apigenin 7-O-methylglucuronide with other notable flavonoids, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The data presented is collated from various experimental studies to offer a comprehensive overview.

Comparative Analysis of Biological Activities

The therapeutic potential of flavonoids is often evaluated based on their efficacy in key areas such as antioxidant capacity, modulation of inflammatory pathways, and cytotoxicity towards cancer cells. Below is a summary of the performance of this compound in comparison to its parent compound, apigenin, and other well-researched flavonoids.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and other flavonoids. It is important to note that the experimental conditions may vary between studies, which can influence the absolute values.

Table 1: Antioxidant Activity of Selected Flavonoids (DPPH Assay)

FlavonoidIC50 Value (µg/mL)Source
This compound36.38
Ascorbic Acid (Standard)~5-10[1]

Table 2: Anti-inflammatory Activity of Selected Flavonoids in RAW 264.7 Macrophages

FlavonoidAssayIC50 Value / % InhibitionSource
This compoundTNF-α InhibitionIC50 determined (specific value not in snippet)[2][3]
FisetinNitric Oxide (NO) Inhibition52% inhibition at 20 µM[4]
QuercetinNitric Oxide (NO) InhibitionSignificant dose-dependent inhibition[4][5]
MyricetinNitric Oxide (NO) InhibitionSignificant dose-dependent inhibition[4]
6,3´,4´-TrihydroxyflavoneNitric Oxide (NO) InhibitionIC50 of 22.1 µM (2D cells)[6]
7,3´,4´-TrihydroxyflavoneNitric Oxide (NO) InhibitionIC50 of 26.7 µM (2D cells)[6]

Table 3: Anticancer Activity (Cytotoxicity) of Selected Flavonoids

FlavonoidCell LineIC50 Value (µg/mL)IC50 Value (µM)Source
This compoundMCF-740.17~87.2[7][8]
ApigeninHCT116-62[9]
Apigenin-7-O-glucosideHCT116-15[9]
ArtocarpinMCF-712.5328.73[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction mixture: Different concentrations of the test flavonoid are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.[1][11]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cells (e.g., MCF-7 or RAW 264.7) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test flavonoid and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture and Stimulation: RAW 264.7 macrophages are seeded in 96-well plates. The cells are then pre-treated with different concentrations of the test flavonoid for a certain period (e.g., 1 hour). Following this, the cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which leads to a colorimetric reaction.

  • Measurement: The absorbance of the resulting solution is measured at approximately 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the DOT language.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates Flavonoids Flavonoids Flavonoids->IKK Inhibits Flavonoids->NF-κB (p50/p65)_n Inhibits Translocation Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Induces Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene Transcription->Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)

Caption: NF-κB Signaling Pathway Inhibition by Flavonoids.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Flavonoids Add varying concentrations of flavonoids Incubate_24h_1->Add_Flavonoids Incubate_48h Incubate for 48h Add_Flavonoids->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

References

In Vitro and In Vivo Correlation of Apigenin 7-O-methylglucuronide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Apigenin (B1666066) 7-O-methylglucuronide and its parent compound, apigenin, supported by experimental data. The following sections detail their comparative anti-inflammatory and cytotoxic effects, supported by quantitative data and experimental protocols.

Comparative Anti-Inflammatory Activity

Apigenin and its glucuronide derivatives have demonstrated significant anti-inflammatory properties. This section compares the in vitro and in vivo anti-inflammatory activities of Apigenin 7-O-methylglucuronide and apigenin, focusing on their effects on key inflammatory mediators.

In Vitro Anti-Inflammatory Effects

Studies have shown that Apigenin-7-O-β-D-glucuronide methyl ester, a closely related compound to this compound, exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

Table 1: In Vitro Anti-Inflammatory Activity of Apigenin-7-O-β-D-glucuronide Methyl Ester

TargetCell LineStimulantDoses Tested (µg/ml)EffectIC50
TNF-αRAW 264.7LPS50 and 100Dose-dependent inhibition of TNF-α production.[1]Not explicitly stated in the provided text
IL-1βRAW 264.7LPS50 and 100Dose-dependent inhibition of IL-1β production.[2][3]Not explicitly stated in the provided text
5-LOXNot specifiedNot specifiedNot specifiedDose-dependent inhibitory effect.[2]Not specified
COX-2Not specifiedNot specifiedNot specifiedDose-dependent inhibition of COX-2 activity.[2]Not specified
COX-2 mRNAMCF-7Not specified50 and 100Concentration-dependent decrease in COX-2 mRNA gene expression.[4]Not specified

In comparison, apigenin has been shown to suppress the production of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 induced by lipopolysaccharide (LPS)[5]. It also downregulates the expression of cyclooxygenase-2 (COX-2)[5].

In Vivo Anti-Inflammatory Effects

In vivo studies have corroborated the anti-inflammatory potential of apigenin derivatives. Apigenin-7-O-β-D-glucuronide methyl ester has been studied for its effect on carrageenan-induced paw edema, a common in vivo model for inflammation[2].

Furthermore, Apigenin-7-O-β-D-glucuronide (AG) has been shown to protect mice from LPS-induced endotoxin (B1171834) shock by inhibiting the production of proinflammatory cytokines, consistent with in vitro observations[6].

Comparative Cytotoxic Activity

Both apigenin and its derivatives have been investigated for their potential as anti-cancer agents.

In Vitro Cytotoxicity

Apigenin-7-O-β-D-glucuronide methyl ester has demonstrated a dose-dependent cytotoxic effect on MCF-7 breast cancer cell lines[7].

Table 2: In Vitro Cytotoxic Activity of Apigenin-7-O-β-D-glucuronide Methyl Ester

Cell LineDoses Tested (µg/ml)% Cell Viability at 100 µg/mlIC50 (µg/ml)
MCF-71, 5, 10, 50, and 10070.37%40.17[7]

For comparison, a study on Apigenin-7-O-glucoside and apigenin against HCT116 colon cancer cells found that the glucoside form was more potent[8].

Table 3: Comparative Cytotoxicity of Apigenin and Apigenin-7-O-glucoside

CompoundCell LineIC50 (µM)
ApigeninHCT11662[8]
Apigenin-7-O-glucosideHCT11615[8]

This suggests that glycosylation may enhance the cytotoxic potential of apigenin in certain cancer cell lines.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and related compounds are mediated through the modulation of various signaling pathways.

Anti-Inflammatory Signaling Pathway

Apigenin-7-O-β-D-glucuronide has been found to inhibit LPS-induced inflammation by inactivating the AP-1 and MAPK signaling pathways in RAW 264.7 macrophages[6][9].

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Genes iNOS, COX-2, TNF-α mRNA Expression Nucleus->Inflammatory_Genes transcription Inflammatory_Mediators NO, PGE2, TNF-α Release Inflammatory_Genes->Inflammatory_Mediators Apigenin_Glucuronide Apigenin 7-O-β-D-glucuronide Apigenin_Glucuronide->MAPK inhibits phosphorylation Apigenin_Glucuronide->AP1 inhibits translocation

Caption: Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The general workflow for assessing the in vitro anti-inflammatory activity of a compound is depicted below.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed RAW 264.7 cells B Pre-treat with Apigenin derivative A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Measure Cytokine Levels (ELISA) D->E

Caption: Workflow for in vitro anti-inflammatory cytokine measurement.

Experimental Protocols

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

This protocol is based on the methodology for measuring pro-inflammatory cytokines in cell culture supernatants[2][3].

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into culture plates at a suitable density and allowed to adhere.

  • Treatment: Cells are pre-treated with different concentrations (e.g., 50 and 100 μg/ml) of Apigenin-7-O-β-D-glucuronide methyl ester for a specified period.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are also included.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant is measured using a cytokine ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation of the MTT assay used to determine cell viability[7][8].

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HCT116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Apigenin-7-O-β-D-glucuronide methyl ester or apigenin) for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Bioavailability and Metabolism

The bioavailability of apigenin is generally low due to its poor water solubility and extensive metabolism[10]. Apigenin is primarily present in plants as glycosides. After ingestion, these glycosides are hydrolyzed to the aglycone, which is then absorbed and metabolized in the liver and intestines to form glucuronides and sulfates[10]. Apigenin-7-O-glucuronide is a known metabolite of apigenin in humans[11]. The form in which apigenin is consumed (e.g., as a glucoside in tea or from parsley) can influence its absorption and the peak plasma concentration of its metabolites[11]. The intestinal microbiota also plays a significant role in the metabolism of apigenin glycosides[12].

Conclusion

The available data suggests that this compound and its related glucuronide derivatives possess significant in vitro and in vivo anti-inflammatory and cytotoxic activities. In some instances, the glycosylated forms of apigenin appear to have enhanced potency compared to the parent aglycone. However, a direct, comprehensive comparison of this compound with apigenin across a wide range of assays is still needed to fully elucidate their relative therapeutic potential. Further research focusing on the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to optimize their development as therapeutic agents.

References

A Comparative Guide to the Biological Effects of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Apigenin 7-O-methylglucuronide with alternative compounds, supported by available experimental data. The information is intended to facilitate further research and drug development efforts.

Anticancer Effects on MCF-7 Breast Cancer Cells

This compound has demonstrated cytotoxic effects on the human breast adenocarcinoma cell line, MCF-7. A comparative analysis of its potency against other flavonoids and a standard chemotherapeutic agent is presented below.

Table 1: Comparative Anticancer Activity against MCF-7 Cells

CompoundConcentrationCell Viability (%)IC50 ValueCitation
This compound 100 µg/ml70.3740.17 µg/ml [1]
Flavonoid from Mimosa pudicaNot SpecifiedNot Specified35.52 ± 0.50 µg/ml[2]
Flavonoid from Aloe veraNot SpecifiedNot Specified54.97 ± 0.36 µg/ml[2]
Flavonoid from Phyllanthus niruriNot SpecifiedNot Specified84.88 ± 0.87 µg/ml[2]
3',4',5-trihydroxyflavoneNot SpecifiedNot SpecifiedEC50 < 10 µM[3]
BaicaleinNot SpecifiedNot SpecifiedEC50 = 66.3 ± 5.9 µM[3]
ArtocarpinNot SpecifiedNot Specified12.53 µg/mL (28.73 µM)[4]
Tamoxifen (Standard of Care) Not SpecifiedNot SpecifiedIC50 typically in low µM rangeN/A

Experimental Protocol: MTT Assay for Cell Viability

The viability of MCF-7 cells upon treatment with this compound and other compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other flavonoids, or Tamoxifen) and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.

Signaling Pathway: Putative Anticancer Mechanism

While the precise signaling pathway for this compound is not fully elucidated, studies on the parent compound, apigenin, suggest the involvement of pathways that regulate cell cycle and apoptosis.

anticancer_pathway Apigenin Apigenin 7-O-methylglucuronide PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest mTOR->CellCycle Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Putative anticancer signaling pathway of this compound.

Anti-inflammatory Effects

This compound and its related glucuronide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayTargetIC50 Value / InhibitionCitation
Apigenin 7-O-β-D-glucuronide methyl ester ELISATNF-α production in LPS-stimulated RAW 264.7 cellsIC50 of 89.6 µg/ml [5]
Apigenin 7-O-β-D-glucuronide Griess Assay, ELISANO, PGE2, TNF-α production in LPS-stimulated RAW 246.7 cellsDose-dependent inhibition[6][7]
LuteolinNot SpecifiedNot SpecifiedNot Specified[8]
FisetinNot SpecifiedNot SpecifiedNot Specified[8]
QuercetinCarrageenan-induced paw edemaInflammationPotent inhibitor[9][10]
HesperidinXylene-induced ear edemaNeurogenic inflammationEffective[9][10]
Indomethacin (Standard of Care) VariousCOX-1 and COX-2Potent inhibitorN/A

Experimental Protocol: Measurement of Inflammatory Mediators

The anti-inflammatory effects are typically evaluated by measuring the production of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, and the cells are incubated for a further 24 hours.

  • Measurement of NO: The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent.

  • Measurement of PGE2 and TNF-α: The levels of PGE2 and TNF-α in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compounds is calculated by comparing the levels of the inflammatory mediators in the treated cells to those in the LPS-stimulated control cells.

Signaling Pathway: Anti-inflammatory Mechanism

Apigenin 7-O-β-D-glucuronide has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and AP-1 signaling pathways.[6]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK Apigenin Apigenin 7-O-methylglucuronide Apigenin->MAPK Inhibits AP1 AP-1 (c-Jun) MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes

Anti-inflammatory signaling pathway of this compound.

Effects on Collagen Synthesis

While direct studies on this compound's effect on collagen synthesis are limited, research on its parent compound, apigenin, provides valuable insights. Apigenin has been shown to stimulate the synthesis of type I and type III collagen in dermal fibroblasts.

Table 3: Comparative Effects on Collagen Synthesis

CompoundEffect on Collagen SynthesisMechanismCitation
Apigenin Stimulates Type I and Type III collagen synthesisActivates Smad2/3 signaling pathway[11][12]
Transforming Growth Factor-beta 1 (TGF-β1) Potent stimulator of collagen synthesisActivates Smad signaling pathwayN/A

Experimental Protocol: Collagen Synthesis Assay

The effect of compounds on collagen synthesis is often assessed in fibroblast cell cultures.

  • Cell Culture: Human dermal fibroblasts (HDFs) or other fibroblast cell lines are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., apigenin) or a positive control (e.g., TGF-β1) for a specified duration (e.g., 24-72 hours).

  • Collagen Quantification:

    • Sirius Red Assay: The total collagen content in the cell lysate or culture medium can be quantified using the Sirius Red dye, which specifically binds to collagen. The absorbance of the dye-collagen complex is measured spectrophotometrically.

    • Western Blot: The protein levels of specific collagen types (e.g., Collagen I, Collagen III) can be determined by Western blot analysis using specific antibodies.

    • RT-qPCR: The mRNA expression levels of collagen genes (e.g., COL1A1, COL3A1) can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The change in collagen synthesis in treated cells is compared to that in untreated control cells.

Signaling Pathway: Collagen Synthesis Regulation

Apigenin has been found to stimulate collagen synthesis through the activation of the Smad2/3 signaling pathway, a key pathway in cellular responses to TGF-β.

collagen_synthesis_pathway Apigenin Apigenin Smad2_3 Smad2/3 Apigenin->Smad2_3 Activates Complex Smad2/3-Smad4 Complex Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Collagen_Genes Collagen Gene Transcription (COL1A1, COL3A1) Nucleus->Collagen_Genes Induces

Signaling pathway for apigenin-induced collagen synthesis.

References

Comparative Metabolomics of Apigenin 7-O-methylglucuronide: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Apigenin (B1666066) 7-O-methylglucuronide on cells. Due to the limited availability of direct comparative metabolomics studies on Apigenin 7-O-methylglucuronide, this document leverages comprehensive data from its parent compound, apigenin, to draw informed comparisons and project potential metabolic alterations. The guide will delineate the known metabolic impact of apigenin and discuss the anticipated modulatory effects of the 7-O-methylglucuronide moiety.

Introduction to Apigenin and its Glucuronidated Metabolite

Apigenin is a naturally occurring flavonoid found in various plants and is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. In vivo, apigenin is extensively metabolized, primarily through glucuronidation, a process that attaches glucuronic acid to the apigenin molecule. This modification, which can be further methylated, significantly alters its bioavailability and biological activity. This compound is one such metabolite. Understanding the comparative metabolomic effects of this specific metabolite is crucial for elucidating its mechanism of action and therapeutic potential.

Comparative Metabolomic Profiles: Apigenin vs. This compound (Projected)

While direct metabolomic data for this compound is scarce, studies on apigenin reveal significant alterations in cellular metabolism. The following tables summarize the known effects of apigenin and provide a projected comparison for this compound. These projections are based on the understanding that glucuronidation can affect cellular uptake and interaction with metabolic enzymes.

Table 1: Key Metabolite Changes Induced by Apigenin Treatment

Metabolic PathwayKey MetabolitesObserved Change with ApigeninProjected Change with this compoundReference
Lipid Metabolism 7-dehydrocholesterolDownregulatedPotentially similar or less pronounced downregulation[1][2]
Fatty AcidsDownregulatedPotentially similar downregulation[3]
α-linolenic acid intermediatesUpregulatedPotentially similar or altered upregulation[2]
Linoleic acid intermediatesUpregulatedPotentially similar or altered upregulation[2]
Glucose Metabolism GlucoseDecreased intracellularlyPotentially similar effect[3]
LactateDecreased intracellularlyPotentially similar effect[3]
Amino Acid Metabolism L-alanineModulatedUnknown[2]
Nucleotide Metabolism XanthosineDownregulatedPotentially similar downregulation[2]

Table 2: Comparison of Effects on Major Metabolic Pathways

Metabolic PathwayEffect of ApigeninProjected Effect of this compoundRationale for Projection
Cholesterol Biosynthesis Inhibitory[1][2]Likely inhibitory, but potency may differThe core apigenin structure is responsible for this effect. Bioavailability and cellular concentration will be key determinants.
Fatty Acid Synthesis Inhibitory[3]Likely inhibitorySimilar to cholesterol biosynthesis, the aglycone's activity is central.
Gluconeogenesis Inhibitory (in some contexts)[2]Potentially similarThe effect on glucose metabolism is a known attribute of apigenin.
Protein & Pyrimidine Synthesis Modulatory[2]UnknownThe influence of the methylglucuronide group on these pathways is difficult to predict without direct evidence.

Experimental Protocols

The following are detailed methodologies for conducting a comparative metabolomics study of cells treated with this compound versus a control or apigenin.

Cell Culture and Treatment
  • Cell Line: Select a relevant cell line for the research question (e.g., cancer cell line, normal cell line).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Seed cells in 6-well plates or 10 cm dishes. Once cells reach 70-80% confluency, replace the medium with fresh medium containing either this compound (experimental), apigenin (positive control), or vehicle (e.g., DMSO) as a negative control. A typical concentration for apigenin is 25 µM[1]. The concentration for this compound should be determined based on preliminary dose-response studies.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scraping: Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

LC-MS Based Untargeted Metabolomics
  • Chromatography: Use a liquid chromatography system (e.g., UPLC) with a suitable column (e.g., C18) to separate the metabolites.

  • Mass Spectrometry: Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes.

  • Data Analysis: Process the raw data using metabolomics software (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and identification. Perform statistical analysis (e.g., t-test, volcano plots, PCA) to identify significantly altered metabolites.

  • Pathway Analysis: Use databases like KEGG to identify the metabolic pathways affected by the treatment.

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways potentially affected by this compound and a typical experimental workflow for comparative metabolomics.

G cluster_0 Apigenin/Apigenin 7-O-methylglucuronide Treatment cluster_1 Cellular Effects Apigenin Apigenin PI3K/Akt/mTOR_Pathway PI3K/Akt/mTOR Pathway Apigenin->PI3K/Akt/mTOR_Pathway Inhibition MAPK_Pathway MAPK Pathway Apigenin->MAPK_Pathway Modulation Lipid_Metabolism Lipid Metabolism PI3K/Akt/mTOR_Pathway->Lipid_Metabolism Regulation Glucose_Metabolism Glucose Metabolism PI3K/Akt/mTOR_Pathway->Glucose_Metabolism Regulation

Fig. 1: Potential signaling pathways modulated by Apigenin.

G Cell_Culture 1. Cell Culture & Treatment Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing LC_MS_Analysis->Data_Processing Pathway_Analysis 5. Pathway Analysis Data_Processing->Pathway_Analysis

Fig. 2: Experimental workflow for comparative metabolomics.

Conclusion and Future Directions

The available evidence strongly suggests that apigenin significantly modulates cellular metabolism, particularly lipid and glucose pathways. It is plausible that this compound exerts similar, though potentially modified, effects. The methylglucuronide moiety may influence its cellular uptake, stability, and interaction with metabolic enzymes, leading to quantitative differences in the observed metabolomic profile.

Direct comparative metabolomics studies are imperative to validate these projections and to fully characterize the bioactivity of this compound. Such research will be instrumental in understanding its therapeutic potential and advancing its development as a pharmacological agent. Future studies should focus on a head-to-head comparison of apigenin and its major metabolites in various cell models and in vivo systems.

References

A Comparative Analysis of Apigenin 7-O-methylglucuronide Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Apigenin (B1666066) 7-O-methylglucuronide and its closely related analogues across various cell lines. The information is compiled from multiple studies to offer a comprehensive overview of its potential therapeutic applications, supported by experimental data and detailed methodologies.

Summary of Biological Activity

Apigenin 7-O-methylglucuronide and its derivatives have demonstrated a range of biological activities, primarily anti-cancer and anti-inflammatory effects. The extent of these activities varies depending on the cell line, indicating cell-type-specific responses. This guide focuses on the activity in the following cell lines: MCF-7 (human breast adenocarcinoma), RAW 264.7 (murine macrophage), SH-SY5Y (human neuroblastoma), and CaCo-2 (human colorectal adenocarcinoma).

Data Presentation

Table 1: Cytotoxic Activity of this compound and Related Compounds
Cell LineCompoundActivityConcentrationResults
MCF-7 This compoundCytotoxicity1, 5, 10, 50, 100 µg/mLDose-dependent decrease in cell viability. IC50: 40.17 µg/mL.[1]
ApigeninCytotoxicity12.5, 25, 50, 100, 200 µMDose-dependent decrease in cell viability.[2]
Apigenin-7-O-glucosideAnti-proliferative47.26 µM (IC50)Inhibition of HeLa cell proliferation.[3]
SH-SY5Y Artichoke extract containing apigenin derivativesCytotoxicity50 µg/mL43% cell viability after 24h.[1][4]
ApigeninNeuroprotection100 µMScavenging of ·OH, O2-, and NO radicals.[5]
Apigenin-7-glucosideNeuroprotection10 µMIncreased cell viability in the presence of H2O2.[6]
CaCo-2 Artichoke extract containing apigenin derivativesCytotoxicityNot specifiedLess potent but appreciable effects.[1][4]
ApigeninCell viability0.014–14.078 µg/mLNo significant decrease in cell viability after 4h.[7]
HCT116 Apigenin-7-O-glucosideCytotoxicity15 µM (IC50)More effective than apigenin in reducing cell viability.[8][9]
Table 2: Anti-inflammatory Activity of Apigenin 7-O-glucuronide in RAW 264.7 Macrophages
ParameterConcentration% Inhibition / Effect
Nitric Oxide (NO) Production Dose-dependentSuppression of LPS-induced NO release.[10][11]
Prostaglandin E2 (PGE2) Release Dose-dependentSuppression of LPS-induced PGE2 release.[10][11]
Tumor Necrosis Factor-α (TNF-α) Release Dose-dependentSuppression of LPS-induced TNF-α release.[10][11]
iNOS mRNA Expression Dose-dependentSuppression of LPS-induced iNOS mRNA expression.[10][11]
COX-2 mRNA Expression Dose-dependentSuppression of LPS-induced COX-2 mRNA expression.[10][11]
TNF-α mRNA Expression Dose-dependentSuppression of LPS-induced TNF-α mRNA expression.[10][11]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for determining the cytotoxic effects of compounds on adherent cell lines like MCF-7.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.[12][13]

Nitric Oxide (NO) Assay (Griess Test)

This protocol is used to quantify NO production by RAW 264.7 macrophages, as an indicator of anti-inflammatory activity.

  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate and treat with the test compound at various concentrations for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.[14][15]

Western Blot for MAPK Signaling Pathway

This protocol details the analysis of protein expression involved in the MAPK signaling pathway in RAW 264.7 cells.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, ERK, and JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[16][17]

Mandatory Visualization

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_inflammation Anti-inflammatory Assay (NO) cluster_signaling Signaling Pathway Analysis (Western Blot) seed_cells Seed Cells treat_compound Treat with Compound seed_cells->treat_compound add_mtt Add MTT Reagent treat_compound->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs seed_raw Seed RAW 264.7 Cells treat_stimulate Treat and Stimulate (LPS) seed_raw->treat_stimulate collect_supernatant Collect Supernatant treat_stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure_no Measure NO Production add_griess->measure_no cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blotting Immunoblotting transfer->blotting detection Detection blotting->detection

Caption: Experimental workflows for assessing the biological activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_inflammatory Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK Apigenin Apigenin 7-O-glucuronide Apigenin->p38 Inhibition Apigenin->ERK Inhibition AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 TNFa TNF-α AP1->TNFa NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Apigenin 7-O-glucuronide inhibits the LPS-induced inflammatory signaling pathway in RAW 264.7 cells.

References

Safety Operating Guide

Personal protective equipment for handling Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Apigenin 7-O-methylglucuronide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the SDS for the structurally similar compound, Apigenin-7-glucuronide, and general best practices for handling flavonoid compounds.[1][2] It is imperative to treat this compound with a high degree of caution.

Hazard Identification and Precautionary Measures

Apigenin-7-glucuronide, a closely related compound, is classified as hazardous.[2] Based on this, this compound should be handled as a substance that is:

  • Harmful if swallowed. [2][3]

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [2]

Precautionary Statements: [2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn in addition to goggles if there is a splash hazard.[1]To prevent eye contact which can cause serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact which can cause irritation.[2]
Respiratory Protection A respirator is recommended, especially when handling the powder form or if aerosolization is possible.[1]To prevent inhalation which may cause respiratory tract irritation.[2] The specific type should be determined by a risk assessment.
Protective Clothing A laboratory coat, chemical-resistant apron, or coveralls to ensure full skin coverage.[1]To protect the skin from accidental contact.
Footwear Closed-toe shoes.[1]Standard laboratory practice to protect feet from spills.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Work in a designated area such as a chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Weighing: When weighing the powdered compound, use a containment balance or perform the task within a ventilated enclosure to control dust.[1]

  • Solution Preparation: Add the solid compound to the solvent slowly to prevent splashing.[1]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Spill Procedures:

  • Small Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite (B1170534) or sand.[1]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[1]

    • Clean the spill area with a suitable decontaminating solution.[1]

  • Large Spills:

    • Evacuate the area immediately.[1]

    • Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.

Disposal Plan:

  • Dispose of waste material in accordance with all applicable local, regional, national, and international regulations.[2][4]

  • Do not allow the material to be released into the environment.[5]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Enclosure prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.